MK2-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C61H113N21O16 |
|---|---|
Molecular Weight |
1396.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C61H113N21O16/c1-31(2)27-42(52(89)71-30-47(85)82-48(33(5)6)59(96)73-34(7)49(86)74-36(9)60(97)98)80-56(93)41(21-22-45(66)83)78-55(92)40(20-16-26-70-61(68)69)77-58(95)44(29-46(67)84)81-57(94)43(28-32(3)4)79-50(87)35(8)72-53(90)38(18-11-14-24-63)76-54(91)39(19-12-15-25-64)75-51(88)37(65)17-10-13-23-62/h31-44,48H,10-30,62-65H2,1-9H3,(H2,66,83)(H2,67,84)(H,71,89)(H,72,90)(H,73,96)(H,74,86)(H,75,88)(H,76,91)(H,77,95)(H,78,92)(H,79,87)(H,80,93)(H,81,94)(H,82,85)(H,97,98)(H4,68,69,70)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,48-/m0/s1 |
InChI Key |
GYCYVGPSMBBAGZ-YGROHZIXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MK2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Core Abstract
MK2-IN-5, a cell-permeant peptide inhibitor of MAPK-activated protein kinase 2 (MK2), represents a significant tool for investigating the roles of the p38/MK2 signaling pathway in various pathological processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo activity. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for relevant assays are provided to facilitate the replication and further investigation of this inhibitor. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the function of this compound. This guide is intended to serve as a technical resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.
Introduction to this compound
This compound is a synthetic, cell-permeable peptide designed to competitively inhibit the kinase activity of MAPK-activated protein kinase 2 (MK2). It acts as a pseudosubstrate, mimicking a natural substrate of MK2 to block its catalytic function. The peptide is composed of a substrate sequence for MK2 fused to a cell-penetrating peptide (CPP), which facilitates its entry into living cells. This allows for the targeted inhibition of MK2 in cellular and in vivo models. The inhibitor is also known in the literature as MK2i and MMI-0100, with the amino acid sequence YARAAARQARAKALARQLGVAA .
The primary mechanism of this compound involves targeting the protein interaction domain of MK2, thereby preventing the phosphorylation of its downstream substrates, most notably heat shock protein 27 (HSP27). By inhibiting HSP27 phosphorylation, this compound can modulate a variety of cellular processes, including inflammation, fibrosis, and cell migration.
Quantitative Data
The inhibitory activity and cellular effects of this compound and its related peptide, MMI-0100, have been characterized in several studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | Assay Type | Parameter | Value | Reference |
| This compound | MK2 | Biochemical Assay | Ki | 8 µM | [1][2] |
| MMI-0100 | MK2 | Radiometric Kinase Assay | IC50 | 22 µM | [3] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Stimulation | Assay | Effect | Concentration | Reference |
| MK2i | Human Keloid Fibroblasts | TGF-β1 | HSP27 Phosphorylation | Inhibition | 10 µM | [4] |
| MK2i | Human Keloid Fibroblasts | TGF-β1 | CTGF Expression | Decreased | 10 µM | [4] |
| MK2i | Human Keloid Fibroblasts | TGF-β1 | Collagen Type I Expression | Decreased | 10 µM | [4] |
| MK2i | A7R5 Cells | Arsenite | HSP27 Phosphorylation | 36% ± 9% decrease | 10 µM | [5] |
| MK2i | A7R5 Cells | Lysophosphatidic Acid | HSP27 Phosphorylation | 33% ± 10% decrease | 10 µM | [5] |
| MMI-0100 | Human Mesothelial Cells | IL-1β | IL-6 Expression | Suppression | Not specified | [3] |
| MMI-0100 | Human Mesothelial Cells | TNF-α | IL-6 Expression | Suppression | Not specified | [3] |
Table 3: In Vivo Activity
| Inhibitor | Animal Model | Condition | Effect | Dosage | Reference |
| This compound | Not Specified | Ventilator-Associated Lung Injury | Decreased HSP25 phosphorylation | 2 mg/kg (intraperitoneal) | [1] |
| MMI-0100 | Rat | Bowel Anastomosis | Reduced adhesion formation | Not specified | [3] |
| MMI-0100 | Mouse | Vein Graft | Inhibited intimal hyperplasia | 100 µM (28 days) | [1] |
Signaling Pathways
MK2 is a key downstream effector of the p38 MAPK signaling cascade, which is activated by cellular stresses and inflammatory cytokines.
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro MK2 Kinase Assay
This protocol is adapted from the methodology described by Lopes et al. (2009) to assess the direct inhibitory effect of this compound on MK2 activity.[6]
Objective: To quantify the inhibition of HSP27 phosphorylation by MK2 in the presence of this compound.
Materials:
-
Recombinant active MK2 (e.g., Millipore)
-
Recombinant human HSP27 (e.g., Assay Designs)
-
This compound (or MMI-0100)
-
ATP
-
Kinase Assay Buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-total-HSP27
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare a reaction mixture containing recombinant HSP27 (1.4 µg) in Kinase Assay Buffer.
-
Add this compound to the desired final concentration (e.g., 10 µM). A control with no inhibitor should be included.
-
Initiate the kinase reaction by adding recombinant MK2 (50 ng) and ATP (e.g., 100 µM).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-HSP27 and total-HSP27 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated HSP27 to total HSP27.
Caption: Workflow for the in vitro MK2 kinase inhibition assay.
Cellular Assay for HSP27 Phosphorylation in Human Keloid Fibroblasts
This protocol is based on the study by Lopes et al. (2009) to evaluate the effect of this compound on TGF-β1-induced HSP27 phosphorylation in a cellular context.[4]
Objective: To determine the ability of this compound to inhibit HSP27 phosphorylation in human keloid fibroblasts stimulated with TGF-β1.
Materials:
-
Human keloid fibroblasts
-
DMEM supplemented with 10% FBS and antibiotics
-
TGF-β1
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot reagents as described in Protocol 4.1
Procedure:
-
Culture human keloid fibroblasts in DMEM with 10% FBS until they reach 80-90% confluency.
-
Serum-starve the cells by incubating in serum-free DMEM for 24 hours.
-
Pre-treat the cells with this compound (10 µM) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for the desired time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Perform Western blotting for phospho-HSP27 and total-HSP27 as described in Protocol 4.1, loading equal amounts of protein for each sample.
Mechanism of Action Summary
The collective evidence indicates that this compound functions as a competitive inhibitor of MK2. Its mechanism can be summarized in the following logical relationship:
Caption: Logical flow of the mechanism of action of this compound.
Conclusion
This compound is a valuable research tool for the specific inhibition of MK2 kinase activity in both in vitro and in vivo settings. Its mechanism as a cell-permeable pseudosubstrate allows for the targeted investigation of the p38/MK2 signaling pathway's role in various physiological and pathological conditions. The data and protocols provided in this guide offer a solid foundation for researchers to utilize this compound effectively in their studies and to contribute to the further understanding of MK2-mediated cellular processes and its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Moerae Matrix begins Phase I trial of MMI-0100 to treat idiopathic pulmonary fibrosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. PEPTIDE INHIBITORS OF MK2 SHOW PROMISE FOR INHIBITION OF ABDOMINAL ADHESIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HSP27 phosphorylation by a cell-permeant MAPKAP Kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel cell permeant peptide inhibitor of MAPKAP kinase II inhibits intimal hyperplasia in a human saphenous vein organ culture model [pubmed.ncbi.nlm.nih.gov]
- 6. Heat shock protein 27 phosphorylation: kinases, phosphatases, functions and pathology - PMC [pmc.ncbi.nlm.nih.gov]
The Function of MK2-IN-5: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK2-IN-5 is a potent and specific cell-permeable pseudosubstrate inhibitor of MAPK-activated protein kinase 2 (MK2), a critical downstream effector in the p38 MAPK signaling cascade. By targeting the protein interaction domain, this compound effectively blocks the phosphorylation of downstream targets, most notably Heat Shock Protein 27 (HSP27). This inhibitory action modulates cellular responses to stress and inflammation, making this compound a valuable tool for investigating the physiological and pathological roles of the p38/MK2 pathway and a potential starting point for the development of therapeutic agents for a range of inflammatory diseases and cancer. This guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound, supported by quantitative data and detailed protocols.
Introduction to MK2 and the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines, genotoxic agents, and environmental stresses. Upon activation, p38 MAPK phosphorylates and activates a number of downstream kinases, among which MAPK-activated protein kinase 2 (MK2) is a key substrate.
Activated MK2 plays a pivotal role in regulating various cellular processes, including:
-
Inflammatory responses: MK2 stabilizes the messenger RNA (mRNA) of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), leading to their increased production.
-
Cell migration and invasion: Through phosphorylation of HSP27, MK2 influences actin cytoskeleton dynamics, which is crucial for cell motility.
-
Cell cycle regulation and DNA damage response: MK2 is involved in cell cycle checkpoints and the response to DNA damage.
Given its central role in these processes, the p38/MK2 signaling axis has emerged as a significant target for therapeutic intervention in various diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.
This compound: A Pseudosubstrate Inhibitor of MK2
This compound is a synthetic peptide that acts as a pseudosubstrate inhibitor of MK2. It is designed to mimic the natural substrate of MK2, thereby competitively binding to the kinase's active site without being phosphorylated.
Chemical Identity:
| Name | This compound |
| Synonyms | Hsp25 kinase inhibitor, Mk2 pseudosubstrate |
| CAS Number | 474713-20-7 |
| Molecular Formula | C61H113N21O16 |
| Molecular Weight | 1396.68 g/mol |
| Sequence | KKKALNRQLGVAA |
Mechanism of Action
This compound functions by targeting the protein interaction domain within the MAPK pathway.[1][2] Its peptide sequence allows it to bind to the substrate-binding pocket of MK2, preventing the kinase from interacting with and phosphorylating its natural substrates, such as HSP27. This leads to the inhibition of downstream signaling events.
Quantitative Data
The inhibitory potency and selectivity of a chemical probe are critical for its utility in research. The following table summarizes the available quantitative data for this compound and other relevant MK2 inhibitors.
| Inhibitor | Target | Inhibitory Constant (Ki) | IC50 | Notes |
| This compound | MK2 | 8 µM[1][2] | - | Pseudosubstrate inhibitor. |
| MK2 Inhibitor III | MK2 | - | 8.5 nM | ATP-competitive inhibitor. Also inhibits MK3 (IC50 = 210 nM) and MK5 (IC50 = 81 nM). |
| PF-3644022 | MK2 | 3 nM | 5.2 nM | Potent, ATP-competitive inhibitor. |
Signaling Pathway
The following diagram illustrates the p38/MK2 signaling pathway and the point of intervention by this compound.
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay for MK2 Activity
This protocol is a general guideline for assessing the inhibitory activity of this compound on MK2 kinase in a cell-free system.
Materials:
-
Recombinant active MK2 enzyme
-
Recombinant HSP27 protein (substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM ATP)
-
[γ-³²P]ATP or phosphospecific antibodies for detection
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant HSP27, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding recombinant active MK2 enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Detect the phosphorylation of HSP27 by autoradiography (if using [γ-³²P]ATP) or by Western blotting using an antibody specific for phosphorylated HSP27.
-
Quantify the band intensities to determine the extent of inhibition at different concentrations of this compound and calculate the IC50 value.
Cell-Based Assay for Inhibition of HSP27 Phosphorylation
This protocol describes how to assess the ability of this compound to inhibit HSP27 phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, U937)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., Anisomycin, Sorbitol, TNF-α)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-total-HSP27, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a known activator of the p38/MK2 pathway (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting with antibodies against phospho-HSP27, total HSP27, and a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of HSP27 phosphorylation by this compound.
In Vitro TGF-β1-Induced Fibrosis Model
This compound has been shown to inhibit TGF-β1 induced expression of connective tissue growth factor (CTGF) and collagen type I in primary human keloid fibroblasts.[1][2]
Experimental Workflow:
Caption: Experimental workflow for assessing the anti-fibrotic effect of this compound.
In Vivo Ventilator-Associated Lung Injury (VALI) Model
This compound has been demonstrated to decrease HSP25 phosphorylation in a ventilator-associated lung injury model.[1]
Experimental Workflow:
Caption: In vivo experimental workflow for evaluating this compound in a VALI model.
Conclusion
This compound serves as a specific and valuable research tool for elucidating the complex roles of the MK2 signaling pathway. Its ability to inhibit the phosphorylation of key substrates like HSP27 allows for the detailed investigation of cellular processes dependent on MK2 activity. While its potency is moderate compared to other small molecule inhibitors, its pseudosubstrate mechanism offers a distinct mode of action. The provided data and protocols offer a solid foundation for researchers to effectively utilize this compound in their studies of inflammation, fibrosis, and other MK2-mediated pathologies. Further research to develop more potent and selective pseudosubstrate inhibitors based on the structure of this compound could lead to novel therapeutic strategies.
References
MK2-IN-5: A Technical Guide to a Pseudosubstrate Inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MK2-IN-5, a pseudosubstrate inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). It details the compound's mechanism of action, presents its biochemical and cellular activity, outlines relevant experimental protocols, and situates its function within the broader context of the MK2 signaling pathway. This document is intended to serve as a comprehensive resource for professionals engaged in inflammation, oncology, and signal transduction research.
Introduction to MK2 Signaling
The p38 MAPK/MK2 signaling pathway is a critical axis in the cellular response to environmental stress and inflammatory cytokines.[1] Activation of this cascade is implicated in a host of physiological and pathological processes, including inflammation, cell cycle regulation, and cell migration.[2] Upstream stressors or inflammatory signals activate p38 MAPK, which in turn phosphorylates and activates its downstream substrate, MK2.[3]
Once activated, MK2 translocates from the nucleus to the cytoplasm, often in a stable complex with its activator, p38 MAPK.[4] In the cytoplasm, MK2 phosphorylates a variety of substrates, thereby regulating gene expression at the post-transcriptional level.[5] Key downstream effects include:
-
Inflammatory Cytokine Production: MK2 phosphorylates and inactivates RNA-binding proteins like tristetraprolin (TTP), which normally promotes the degradation of mRNAs encoding pro-inflammatory cytokines such as TNFα and IL-6.[3] Inhibition of TTP by MK2 leads to increased stability and translation of these cytokine mRNAs, amplifying the inflammatory response.
-
Actin Remodeling and Cell Migration: MK2 phosphorylates the small heat shock protein 27 (HSP27).[3] This phosphorylation event inhibits HSP27's ability to cap actin filaments, thereby promoting actin polymerization and cytoskeletal rearrangements necessary for cell migration.[3]
Given its central role in inflammation and its viability as a drug target compared to the embryonic lethality observed in p38 MAPK knockout models, MK2 has emerged as an attractive therapeutic target for inflammatory diseases and cancer.
This compound: A Pseudosubstrate Inhibitor
This compound acts as a Mk2 pseudosubstrate .[6][7] Pseudosubstrates are sequences that mimic a kinase's actual substrate but lack the phosphorylatable serine or threonine residue. They bind to the kinase's active site, competitively inhibiting the binding and phosphorylation of genuine substrates. This compound specifically targets the protein-protein interaction domain within the MAPK pathway, effectively blocking the phosphorylation of downstream targets like HSP25 (the murine equivalent of HSP27).[6][7]
Quantitative Data
The inhibitory potential of this compound and other selected MK2 inhibitors is summarized below. It is important to note that the half-maximal inhibitory concentration (IC50) can be influenced by experimental conditions, such as the concentration of ATP.[8]
| Compound Name | Mechanism of Action | Ki | IC50 | Cellular Activity (Example) | Reference(s) |
| This compound | Pseudosubstrate | 8 µM | - | Inhibits TGF-β1 induced CTGF and collagen type I (5-10 µM) | [6][7] |
| MMI-0100 | Peptide Inhibitor | - | 22 µM | Suppresses IL-1β and TNF-α stimulated IL-6 expression | [9] |
| MK2-IN-1 | Non-ATP Competitive | - | 0.11 µM | EC50 of 0.35 µM for pHSP27 inhibition | [10][11] |
| MK2-IN-3 | ATP-Competitive | - | 8.5 nM | Suppresses TNFα production in U937 cells (IC50 = 4.4 µM) | [12][13] |
| PF-3644022 | ATP-Competitive | 3 nM | 5.2 nM | Inhibits TNFα production | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the context of this compound's function and evaluation.
Caption: The p38/MK2 signaling cascade and point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating an MK2 inhibitor.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of MK2 inhibitors like this compound.
In Vitro MK2 Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available luminescent kinase assay kits, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[14][15]
Objective: To determine the in vitro potency (e.g., IC50) of this compound against purified MK2 enzyme.
Materials:
-
Recombinant active MK2 enzyme
-
MK2 substrate (e.g., HSP27tide peptide)[15]
-
ATP
-
MK2 Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[15]
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[16]
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of test compound dilution (or DMSO for control).
-
2 µL of MK2 enzyme diluted in kinase buffer.
-
2 µL of a substrate/ATP mix (containing HSP27tide and ATP at desired concentrations, e.g., 50 µM ATP).[15]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.[14][15]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for HSP27 Phosphorylation (Western Blot)
This protocol determines the ability of this compound to inhibit the phosphorylation of its direct substrate, HSP27, in a cellular context.
Objective: To confirm target engagement of this compound in cells by measuring the phosphorylation status of HSP27.
Materials:
-
Cell line responsive to p38/MK2 activation (e.g., U937 monocytes, primary human keloid fibroblasts).[17][6]
-
Cell culture medium and reagents.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-total-HSP27, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound (e.g., 5-10 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours).[6]
-
Stimulation: Add the stimulant (e.g., TGF-β1) to the media and incubate for the optimal time to induce HSP27 phosphorylation (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imager.
-
-
Analysis: Strip the membrane and re-probe for total HSP27 and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensities using densitometry software. Express p-HSP27 levels as a ratio to total HSP27 or the loading control.
MK2 Redistribution Assay (High-Content Imaging)
This cellular assay measures the translocation of MK2 from the nucleus to the cytoplasm upon pathway activation, a key event that can be blocked by inhibitors.[18][19]
Objective: To quantify the inhibitory effect of a compound on stress-induced MK2 nuclear export.
Materials:
-
U2OS cell line stably expressing an MK2-EGFP fusion protein.[19]
-
Cell culture medium and 96-well imaging plates.
-
Stimulant (e.g., IL-1β, TNFα, or hyperosmotic agent like NaCl).[18][19]
-
Test compound (this compound).
-
Fixing solution (e.g., Methanol or Paraformaldehyde).[18]
-
Nuclear stain (e.g., Hoechst or DAPI).
-
High-content imaging system and analysis software.
Procedure:
-
Cell Plating: Seed the MK2-EGFP U2OS cells into a 96-well imaging plate and incubate for 18-24 hours.[18]
-
Compound Treatment: Add test compounds at various concentrations to the wells and incubate for 30 minutes at 37°C.[18]
-
Stimulation: Add the agonist (e.g., IL-1β) to the wells and incubate for an additional 30 minutes to induce MK2 translocation.[18]
-
Fix and Stain:
-
Gently fix the cells with an appropriate fixing solution.
-
Wash the cells with PBS.
-
Stain the nuclei with a Hoechst or DAPI solution.[18]
-
-
Imaging: Acquire images of the EGFP and nuclear stain channels using a high-content imaging system.
-
Image Analysis:
-
Use the nuclear stain to define the nuclear region of interest (ROI) for each cell.
-
Define a cytoplasmic ROI as a ring-like area around the nucleus.
-
Measure the mean fluorescence intensity of MK2-EGFP in both the nuclear and cytoplasmic ROIs.
-
Calculate the cytoplasm-to-nucleus intensity ratio for each cell. An increase in this ratio indicates translocation.
-
Plot the ratio against inhibitor concentration to determine an IC50 for the inhibition of translocation.
-
Conclusion
This compound serves as a valuable tool for investigating the roles of the p38/MK2 signaling pathway. As a pseudosubstrate inhibitor, it offers a distinct mechanism of action compared to the more common ATP-competitive inhibitors.[17][6][7] The data and protocols presented in this guide provide a framework for researchers to effectively utilize and evaluate this compound and similar compounds. A thorough understanding of its biochemical properties, cellular effects, and the signaling pathway it modulates is essential for its application in dissecting the complex biology of inflammation and other MK2-mediated diseases.
References
- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. PEPTIDE INHIBITORS OF MK2 SHOW PROMISE FOR INHIBITION OF ABDOMINAL ADHESIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MK2-IN-1 hydrochloride | MAPKAPK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MK2 Inhibitor III | MAPKAPK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 14. promega.com [promega.com]
- 15. promega.com.cn [promega.com.cn]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to HSP25 Phosphorylation Inhibitor MK2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK2-IN-5 is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2), a critical downstream effector in the p38 MAPK signaling pathway. By acting as a pseudosubstrate, this compound effectively blocks the protein-protein interaction domain within the MAPK cascade, thereby inhibiting the phosphorylation of downstream targets, most notably Heat Shock Protein 25 (HSP25) and its human homolog, HSP27.[1][2] This targeted inhibition makes this compound a valuable tool for investigating the physiological and pathological roles of the p38/MK2 signaling axis and a potential therapeutic agent for a range of inflammatory diseases and fibrotic conditions.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.
Core Data Presentation
The following table summarizes the key quantitative data for this compound, providing a quick reference for its biochemical and cellular activity.
| Parameter | Value | Substrate/Context | Reference |
| Ki | 8 µM | MK2 | [1][2] |
| In Vitro Inhibition | 5-10 µM | Inhibition of TGF-β1 induced Connective Tissue Growth Factor (CTGF) and Collagen Type I in primary human keloid fibroblasts (2-hour treatment) | [1] |
| In Vivo Efficacy | 2 mg/kg (single intraperitoneal injection) | Decreased HSP25 phosphorylation in a ventilator-associated lung injury model in mice | [1] |
Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MK2. Activated MK2, in turn, phosphorylates several cellular targets, including HSP25/27, leading to changes in actin dynamics, cell migration, and the regulation of inflammatory cytokine expression. This compound intervenes by preventing the phosphorylation of HSP25/27 by MK2.
Caption: The p38/MK2/HSP25 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate its effects on HSP25 phosphorylation and downstream cellular processes.
In Vitro Kinase Assay for HSP25 Phosphorylation
This protocol is designed to assess the direct inhibitory effect of this compound on the kinase activity of MK2 using HSP25 as a substrate.
Materials:
-
Recombinant active MK2 enzyme
-
Recombinant HSP25 protein
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
[γ-³²P]ATP (for radioactive detection) or appropriate reagents for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay)
-
SDS-PAGE gels and buffers
-
Phosphorimager or other suitable detection instrument
Procedure:
-
Prepare a reaction mixture containing recombinant active MK2 enzyme and recombinant HSP25 protein in kinase assay buffer.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated HSP25 by autoradiography using a phosphorimager.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value for this compound.
Cell-Based Assay for HSP25 Phosphorylation
This protocol details the investigation of this compound's ability to inhibit HSP25 phosphorylation in a cellular context, for example, in response to TGF-β1 stimulation in fibroblasts.
Materials:
-
Primary human keloid fibroblasts or other suitable cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
TGF-β1
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-HSP27
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed primary human keloid fibroblasts in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours to reduce basal phosphorylation levels.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5 µM, 10 µM) or vehicle control for 2 hours.
-
Stimulate the cells with 10 ng/mL TGF-β1 for a specified time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Perform Western blot analysis:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-HSP27 (Ser82) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total HSP27 as a loading control.
-
-
Quantify the band intensities to determine the ratio of phosphorylated HSP27 to total HSP27.
In Vivo Mouse Model of Ventilator-Induced Lung Injury
This protocol describes the in vivo administration of this compound to assess its efficacy in a mouse model of ventilator-induced lung injury (VILI).
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle control (e.g., saline)
-
Anesthesia (e.g., ketamine/xylazine)
-
Mechanical ventilator for small animals
-
Surgical instruments for tracheostomy
-
Lung perfusion and harvesting reagents
-
Equipment for lung tissue homogenization and protein extraction
-
Western blotting reagents as described in Protocol 2
Procedure:
-
Anesthetize the mice and perform a tracheostomy.
-
Administer a single intraperitoneal injection of this compound (2 mg/kg) or vehicle control.
-
Connect the mice to a mechanical ventilator and ventilate with a high tidal volume (e.g., 30 ml/kg) to induce lung injury. A low tidal volume group should be included as a control.
-
After a set period of ventilation (e.g., 4 hours), euthanize the mice.
-
Perfuse the lungs with saline to remove blood and then harvest the lung tissue.
-
Homogenize the lung tissue in lysis buffer with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Perform Western blot analysis for phospho-HSP25 and total HSP25 as described in Protocol 2 to assess the in vivo inhibitory effect of this compound.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures described above.
Caption: Workflow for the in vitro kinase assay to evaluate this compound.
References
The Role of MK2-IN-1 in the Phosphorylation of HSP27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 27 (HSP27) is a molecular chaperone implicated in a multitude of cellular processes, including stress resistance, actin polymerization, and apoptosis inhibition. The functional activity of HSP27 is intricately regulated by phosphorylation, primarily at serine residues 15, 78, and 82. This phosphorylation is catalyzed by Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2), a key downstream effector of the p38 MAPK signaling pathway. Dysregulation of the p38/MK2/HSP27 axis has been linked to various pathologies, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of MK2 in HSP27 phosphorylation, with a focus on the utility of selective MK2 inhibitors, exemplified by MK2-IN-1, in dissecting and modulating this critical signaling cascade. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Introduction to the p38/MK2/HSP27 Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that is activated in response to a wide array of extracellular stimuli, including inflammatory cytokines, genotoxic agents, and environmental stresses.[1] Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MK2.[2] Activated MK2, a serine/threonine kinase, then translocates from the nucleus to the cytoplasm, where it phosphorylates a number of target proteins, a prominent one being HSP27.[2]
Phosphorylation of HSP27 by MK2 at serines 15, 78, and 82 induces a conformational change in the HSP27 protein, leading to the dissociation of large oligomers into smaller dimers and monomers.[3] This structural alteration modulates the chaperone activity of HSP27 and its ability to interact with client proteins, thereby influencing cellular processes such as actin dynamics, cell migration, and apoptosis.[3][4]
MK2-IN-1: A Selective MK2 Inhibitor
MK2-IN-1 is a potent and selective inhibitor of MK2. It exhibits a non-ATP competitive binding mode, offering a high degree of specificity for MK2 over other kinases.[5] The inhibitory activity of MK2-IN-1 allows for the precise interrogation of MK2-dependent signaling events, including the phosphorylation of HSP27.
Data Presentation: Inhibitory Activity of MK2-IN-1
| Compound | Target | IC50 (µM) | Binding Mode |
| MK2-IN-1 hydrochloride | MAPKAP-K2 (MK2) | 0.11 | Non-ATP competitive |
Table 1: Summary of the in vitro inhibitory activity of MK2-IN-1 hydrochloride against MK2. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[5]
Experimental Protocols
In Vitro MK2 Kinase Assay for HSP27 Phosphorylation
This protocol describes the methodology to assess the direct phosphorylation of HSP27 by MK2 in a cell-free system and to evaluate the inhibitory effect of compounds like MK2-IN-1.
Materials:
-
Recombinant active MK2 enzyme
-
Recombinant human HSP27 protein (substrate)
-
MK2-IN-1 or other test inhibitors
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.05 mg/ml BSA, 2.5 mM DTT)[1]
-
ATP solution
-
SDS-PAGE loading buffer
-
Phospho-HSP27 (Ser15, Ser78, or Ser82) specific antibodies
-
Total HSP27 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing recombinant active MK2 and recombinant HSP27 in Kinase Assay Buffer.
-
Add MK2-IN-1 or vehicle control (e.g., DMSO) to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 100 µM).
-
Incubate the reaction for 30 minutes at 30°C.[1]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody specific for phosphorylated HSP27 (e.g., anti-phospho-HSP27 Ser82) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total HSP27.
Western Blot Analysis of HSP27 Phosphorylation in Cells
This protocol outlines the procedure to detect changes in HSP27 phosphorylation in cultured cells following treatment with a stimulus (e.g., anisomycin to activate the p38 pathway) and an MK2 inhibitor.
Materials:
-
Cell culture medium and reagents
-
Cultured cells (e.g., HeLa, U2OS)
-
Stimulus (e.g., Anisomycin, Sorbitol, UV radiation)
-
MK2-IN-1 or other test inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE loading buffer
-
Phospho-HSP27 (Ser15, Ser78, or Ser82) specific antibodies
-
Total HSP27 antibody
-
Antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to a suitable confluency (e.g., 70-80%).
-
Pre-treat the cells with MK2-IN-1 or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL anisomycin for 30 minutes) to activate the p38/MK2 pathway.
-
Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 4°C.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Perform SDS-PAGE, protein transfer, and membrane blocking as described in the in vitro kinase assay protocol.
-
Incubate the membrane with a primary antibody against phospho-HSP27.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
For normalization, probe the same membrane for total HSP27 and a loading control protein.
Visualizations
Signaling Pathway Diagram
Caption: The p38/MK2/HSP27 signaling cascade and the inhibitory action of MK2-IN-1.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase assay to measure HSP27 phosphorylation.
Experimental Workflow: Cellular Western Blot
Caption: Workflow for Western blot analysis of cellular HSP27 phosphorylation.
Conclusion
The phosphorylation of HSP27 by MK2 is a critical regulatory node in cellular stress responses. The use of selective inhibitors like MK2-IN-1 is invaluable for elucidating the precise role of this pathway in both normal physiology and disease. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of targeting the MK2/HSP27 axis. Further studies utilizing these methodologies will undoubtedly contribute to a deeper understanding of this important signaling pathway and may lead to the development of novel therapeutics for a range of human diseases.
References
- 1. Distinct roles of MK2 and MK5 in cAMP/PKA- and stress/p38MAPK-induced heat shock protein 27 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heat shock protein 27 phosphorylation state is associated with cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MK2-IN-1 hydrochloride | MAPKAPK2 inhibitor | Mechanism | Concentration [selleckchem.com]
An In-depth Technical Guide to the Downstream Signaling Targets of MK2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK2-IN-5 is a cell-permeant, pseudosubstrate inhibitor of MAPK-activated protein kinase 2 (MK2), a critical downstream effector of the p38 MAPK signaling pathway. This technical guide provides a detailed overview of the known downstream signaling targets of this compound, with a focus on its role in modulating fibrotic pathways. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate the replication and further investigation of these findings. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the underlying molecular mechanisms.
Introduction to this compound
This compound is a synthetic peptide that acts as a competitive inhibitor of MK2 with a reported inhibitory constant (Ki) of 8 μM. It functions by targeting the protein interaction domain within the MAPK pathway, thereby preventing MK2 from phosphorylating its downstream substrates. A key and well-characterized function of this compound is the inhibition of Heat Shock Protein 27 (HSP27) phosphorylation.[1] This inhibitory action has significant implications for cellular processes such as inflammation, cell migration, and fibrosis.
Core Signaling Pathway: p38/MK2/HSP27 Axis
The primary mechanism of action of this compound revolves around its ability to disrupt the p38 MAPK/MK2 signaling cascade. In response to cellular stress and inflammatory stimuli, p38 MAPK is activated and subsequently phosphorylates and activates MK2. Activated MK2 then phosphorylates a number of downstream targets, with HSP27 being a prominent substrate. Phosphorylation of HSP27 is a key event in the regulation of actin cytoskeleton dynamics and cell migration. This compound, by inhibiting MK2, prevents the phosphorylation of HSP27 and thereby modulates these cellular processes.
Quantitative Data on Downstream Target Modulation
The inhibitory effects of this compound on downstream signaling have been quantified in several key studies. The following tables summarize these findings, providing a clear comparison of the inhibitor's efficacy.
Table 1: Inhibition of HSP27 Phosphorylation by a Peptide Inhibitor of MK2 (MK2i)
| Treatment Condition | Normalized Ratio of p-HSP27 to HSP27 (Mean ± SD, n=3) |
| Untreated Control | 1.00 ± 0.15 |
| TGF-β1 (1.25 ng/ml) for 24 hours | 2.50 ± 0.30 |
| MK2i (10 µM) for 2 hours, then TGF-β1 for 24 hours | 1.25 ± 0.20 |
Data adapted from Lopes et al., 2009.[1]
Table 2: Inhibition of TGF-β1-Induced Pro-Fibrotic Protein Expression by MK2i
| Treatment Condition | Relative CTGF Expression (Normalized to β-actin, Mean ± SD, n=3) | Relative Collagen Type I Expression (Normalized to β-actin, Mean ± SD, n=3) |
| Untreated Control | 1.00 ± 0.20 | 1.00 ± 0.18 |
| TGF-β1 (1.25 ng/ml) for 24 hours | 3.50 ± 0.40 | 3.00 ± 0.35 |
| MK2i (10 µM) for 2 hours, then TGF-β1 for 24 hours | 1.50 ± 0.25 | 1.20 ± 0.22 |
Data adapted from Lopes et al., 2009.[1]
Downstream Effects on Fibrosis
A significant body of evidence points to the involvement of the MK2 pathway in fibrotic diseases. Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that stimulates the production of extracellular matrix components, such as collagen. Studies have shown that this compound can effectively block the pro-fibrotic effects of TGF-β1.[1] By inhibiting the phosphorylation of HSP27, this compound leads to a significant reduction in the expression of Connective Tissue Growth Factor (CTGF) and Collagen Type I in human keloid fibroblasts.[1]
References
An In-Depth Technical Guide to the Biological Activity of MK2-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activity of MK2-IN-5, a pseudosubstrate inhibitor of MAPK-activated protein kinase 2 (MK2). It is designed to furnish researchers and drug development professionals with the detailed technical information necessary to effectively utilize this compound in their studies. This document outlines its mechanism of action, presents its biological activity through structured data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Concepts: Mechanism of Action
This compound functions as a competitive inhibitor of MK2 by acting as a pseudosubstrate. It mimics the natural substrate of MK2 and binds to the kinase, thereby preventing the phosphorylation of downstream targets. Specifically, this compound targets the protein-protein interaction domain on MK2, which is crucial for its association with its upstream activator, p38 MAPK. This interference with the p38-MK2 signaling axis effectively blocks the downstream signaling cascade. The primary and most well-documented downstream effect of MK2 inhibition by this compound is the reduction of phosphorylation of heat shock protein 27 (HSP27) and its murine homolog, HSP25.
Quantitative Biological Activity
The biological activity of this compound has been characterized through in vitro, cellular, and in vivo assays. The following tables summarize the key quantitative data available for this inhibitor.
Table 1: In Vitro Activity
| Parameter | Value | Description |
| Ki | 8 µM | Inhibition constant against MK2, indicating the concentration of inhibitor required to occupy 50% of the enzyme's active sites in the absence of substrate.[1] |
Table 2: Cellular Activity
| Assay | Cell Line | Concentration | Time | Effect |
| Inhibition of TGF-β1 induced signaling | Primary human keloid fibroblasts | 5-10 µM | 2 hours | Inhibition of connective tissue growth factor (CTGF) and collagen type I expression.[1] |
Table 3: In Vivo Activity
| Animal Model | Dosing | Route of Administration | Effect |
| Ventilator-associated lung injury (mouse) | 2 mg/kg (single dose) | Intraperitoneal injection | Decreased phosphorylation of HSP25 in lung tissue.[1] |
Signaling Pathway and Inhibitor Action
The p38/MK2 signaling pathway is a critical regulator of cellular responses to stress and inflammation. The following diagram illustrates this pathway and the point of intervention for this compound.
Caption: p38/MK2 Signaling Pathway and this compound Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound.
In Vitro MK2 Kinase Assay
This protocol is adapted from a method used to assess the activity of a similar peptide-based MK2 inhibitor.
Objective: To determine the in vitro inhibitory activity of this compound on the phosphorylation of a substrate by MK2.
Materials:
-
Recombinant active MK2 enzyme
-
Recombinant HSP27 protein (substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-phospho-HSP27 (Ser82) antibody
-
Anti-total-HSP27 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant HSP27 (e.g., 1 µg), and varying concentrations of this compound.
-
Initiate the kinase reaction by adding recombinant active MK2 (e.g., 50 ng) and ATP (e.g., 100 µM [γ-³²P]ATP or 500 µM unlabeled ATP).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive detection: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the band corresponding to phosphorylated HSP27.
-
For non-radioactive detection (Western Blot): a. Transfer the proteins to a PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. c. Incubate the membrane with primary anti-phospho-HSP27 (Ser82) antibody overnight at 4°C. d. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate and an imaging system. f. Strip the membrane and re-probe with an anti-total-HSP27 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the extent of inhibition at each concentration of this compound.
Cellular Assay: Inhibition of HSP27 Phosphorylation
Objective: To assess the ability of this compound to inhibit HSP27 phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., primary human keloid fibroblasts, HeLa cells)
-
Cell culture medium and supplements
-
Stimulus to induce p38/MK2 pathway activation (e.g., TGF-β1, anisomycin, sorbitol)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents as described in section 4.1.
Procedure:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours if required to reduce basal signaling.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1-20 µM) for 2 hours.
-
Stimulate the cells with the chosen agonist (e.g., 10 ng/mL TGF-β1) for the appropriate time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Perform Western blot analysis as described in section 4.1.7 to detect phospho-HSP27 and total HSP27.
-
Quantify the band intensities to determine the dose-dependent inhibition of HSP27 phosphorylation by this compound.
In Vivo Assay: Ventilator-Induced Lung Injury Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of ventilator-induced lung injury (VILI).
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetic (e.g., ketamine/xylazine)
-
Mouse ventilator
-
Surgical instruments for tracheostomy
-
This compound
-
Vehicle control (e.g., saline, DMSO)
-
Reagents for lung tissue homogenization and protein extraction
-
Western blot reagents as described in section 4.1.
Procedure:
-
Anesthetize the mice and perform a tracheostomy to allow for mechanical ventilation.
-
Administer this compound (2 mg/kg) or vehicle via intraperitoneal injection.
-
Connect the mice to a mechanical ventilator and ventilate with a high tidal volume (e.g., 20-30 ml/kg) to induce lung injury. A low tidal volume group should be included as a control.
-
Ventilate for a predetermined duration (e.g., 2-4 hours).
-
At the end of the experiment, euthanize the mice and harvest the lung tissue.
-
Homogenize the lung tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lung lysates.
-
Perform Western blot analysis as described in section 4.1.7 to assess the levels of phospho-HSP25 and total HSP25.
-
Quantify the Western blot data to determine the effect of this compound on HSP25 phosphorylation in the VILI model.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the described experimental protocols and the logical relationship of the inhibitor's mechanism.
Caption: In Vitro Kinase Assay Workflow.
Caption: Cellular Assay Workflow.
Caption: Logical Flow of this compound Inhibition.
References
MK2-IN-5 in Cellular Stress Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cellular stress response is a complex network of signaling pathways that governs cell fate in response to a variety of internal and external insults. A key player in this network is the p38 MAPK/MK2 signaling cascade. Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a downstream substrate of p38 MAPK, has emerged as a critical regulator of inflammatory responses, cell cycle, and cell migration. Consequently, the development of specific MK2 inhibitors is of significant interest for therapeutic intervention in a range of diseases, including inflammatory disorders and cancer.
This technical guide provides a comprehensive overview of MK2-IN-5, a pseudosubstrate inhibitor of MK2. It details the mechanism of action of this compound, its role in the cellular stress response, and its effects on downstream signaling events. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support researchers and drug development professionals in their investigation of MK2-inhibition.
Introduction to the p38/MK2 Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade activated by a wide array of cellular stressors, including inflammatory cytokines (e.g., TNF-α, IL-1β), growth factors, and environmental insults such as UV radiation and osmotic shock.[1][2][3] This pathway plays a pivotal role in regulating cellular processes like inflammation, apoptosis, cell cycle arrest, and cell differentiation.[4][5]
The canonical p38/MK2 signaling pathway is initiated by the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MKK), typically MKK3 or MKK6.[2] Activated MKK3/6 then dually phosphorylates and activates p38 MAPK.[2][3]
Upon activation, p38 MAPK can translocate to the nucleus where it phosphorylates and activates a number of substrates, including transcription factors and other kinases.[6][7] One of its most prominent downstream targets is MAPK-activated protein kinase 2 (MK2).[4] In unstimulated cells, p38α and MK2 form a complex in the nucleus.[8] Following a stress stimulus, activated p38 MAPK phosphorylates MK2, leading to a conformational change that exposes a nuclear export signal (NES) on MK2.[1] This results in the nuclear export of the active p38/MK2 complex to the cytoplasm.[1]
In the cytoplasm, the active MK2 phosphorylates a variety of substrates, thereby mediating the downstream effects of the p38 MAPK pathway. A key substrate of MK2 is the small heat shock protein 27 (HSP27).[4] Phosphorylation of HSP27 by MK2 is crucial for regulating actin cytoskeleton dynamics, which in turn affects processes like cell migration and invasion.[9] Furthermore, MK2 plays a critical role in post-transcriptional regulation of inflammatory gene expression by phosphorylating and inactivating RNA-binding proteins like tristetraprolin (TTP), which destabilizes the mRNAs of pro-inflammatory cytokines such as TNF-α and IL-6.[10]
This compound: A Pseudosubstrate Inhibitor of MK2
This compound is a cell-permeant pseudosubstrate inhibitor of MK2.[6] It acts by targeting the protein-protein interaction domain within the MAPK pathway, thereby preventing the phosphorylation of MK2 substrates.[6]
Mechanism of Action
This compound functions as a competitive inhibitor with a reported inhibitory constant (Ki) of 8 μM.[6] Unlike ATP-competitive inhibitors that target the kinase's active site, pseudosubstrate inhibitors mimic the phosphorylation site of a substrate, thereby blocking the binding of genuine substrates to the kinase. This mechanism can offer a higher degree of selectivity.
The primary downstream effect of this compound is the inhibition of the phosphorylation of HSP25 (the murine homolog of human HSP27) and HSP27.[6] By preventing the phosphorylation of these key substrates, MK2-IN-S effectively blocks the downstream signaling events mediated by MK2 in the cellular stress response.
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Ki (MK2) | 8 µM | [6] |
Table 2: Cellular Activity of this compound and other MK2 Inhibitors
| Cell Line | Assay | Compound | Concentration/IC50 | Effect | Reference |
| Primary Human Keloid Fibroblasts | Western Blot | This compound | 5-10 µM | Inhibition of TGF-β1 induced CTGF and Collagen type I expression | [6] |
| Ventilator-associated lung injury model (in vivo) | Immunohistochemistry | This compound | 2 mg/kg (i.p.) | Decreased HSP25 phosphorylation | [6] |
| Colorectal Cancer Cells | Cytokine Assay | MK2 inhibitors | Not specified | 80% reduction in IL-1β, IL-6, and TNF-α production | [2] |
| Multiple Myeloma Cells (ARP1, OCI-MY5) | MTT Assay | MK2 inhibitor IV | 15 µM | Significant reduction in cell growth | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on the cellular stress response.
In Vitro Kinase Assay for MK2 Activity
This assay measures the ability of this compound to directly inhibit the kinase activity of MK2 using a recombinant substrate.
Materials:
-
Recombinant active MK2 enzyme
-
Recombinant HSP27 protein (substrate)
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP solution
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-HSP27
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant active MK2, and recombinant HSP27 substrate.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixtures and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a final concentration of 100 µM ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-HSP27 (Ser82) and total HSP27 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated HSP27 to total HSP27.
Western Blot Analysis of HSP27 Phosphorylation in Cells
This protocol details the detection of changes in HSP27 phosphorylation in cultured cells upon treatment with a stress stimulus and this compound.
Materials:
-
Cell line of interest (e.g., HeLa, U937)
-
Cell culture medium and supplements
-
Stress-inducing agent (e.g., Anisomycin, Sorbitol, TNF-α)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-HSP27, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce cellular stress by adding the stress-inducing agent (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-HSP27, total HSP27, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phospho-HSP27 signal to total HSP27 and the loading control.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
Cytokine Release Assay (ELISA)
This protocol describes the measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion from cells treated with this compound.
Materials:
-
Immune cells (e.g., macrophages, PBMCs) or other relevant cell lines
-
LPS (Lipopolysaccharide) or other appropriate stimulus
-
This compound
-
ELISA kit for the cytokine of interest (e.g., human TNF-α ELISA kit)
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours to induce cytokine production.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the p38/MK2 signaling pathway and a typical experimental workflow for evaluating this compound.
Conclusion
This compound represents a valuable tool for researchers studying the cellular stress response and the therapeutic potential of MK2 inhibition. As a pseudosubstrate inhibitor, it offers a distinct mechanism of action compared to ATP-competitive inhibitors. This in-depth technical guide provides a foundational understanding of this compound, including its mechanism, quantitative parameters, and detailed experimental protocols. The provided visualizations of the p38/MK2 signaling pathway and a suggested experimental workflow are intended to facilitate the design and execution of robust scientific investigations. Further research to determine the specific IC50 values of this compound in a broader range of cell lines and to fully elucidate its in vivo efficacy and safety profile will be crucial for its potential translation into clinical applications.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK2 controls the level of negative feedback in the NF-κB pathway and is essential for vascular permeability and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor MK2 transcript levels are associated with improved response to chemotherapy and patient survival in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on MK2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitors. It covers the core signaling pathways, mechanisms of inhibition, key inhibitor data, and detailed experimental protocols relevant to the field.
Introduction: The Rationale for Targeting MK2
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a long-standing target for therapeutic intervention in autoimmune and inflammatory diseases. However, direct inhibition of p38 MAPK has been fraught with challenges in clinical trials, primarily due to significant toxicity and a phenomenon known as tachyphylaxis, where an initial anti-inflammatory effect is followed by a rapid loss of efficacy.[1][2][3] This is attributed to p38's broad range of substrates, which are involved in both pro-inflammatory and essential cellular housekeeping functions, as well as anti-inflammatory feedback loops.
MK2, a serine/threonine kinase, is a key downstream substrate of p38 MAPK.[4][5][6][7][8] The activation of MK2 by p38 is a pivotal step in mediating the production of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-8.[1][3][9] Crucially, targeting MK2 offers a more refined approach, selectively blocking the pro-inflammatory arm of the p38 pathway while potentially sparing other p38 functions, thereby avoiding the pitfalls of direct p38 inhibition.[10] This has positioned MK2 as a highly attractive target for the development of a new generation of anti-inflammatory therapeutics.
The p38/MK2 Signaling Pathway
The p38/MK2 signaling cascade is activated by a variety of extracellular stressors and inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) and lipopolysaccharide (LPS). This activation culminates in the phosphorylation and activation of MK2 by p38 MAPK. Once active, MK2 translocates from the nucleus to the cytoplasm, where it phosphorylates several downstream targets. A key function of activated MK2 is the regulation of mRNA stability for pro-inflammatory cytokines. It achieves this by phosphorylating and inactivating mRNA-destabilizing proteins like Tristetraprolin (TTP). This leads to increased stability and translation of cytokine mRNAs, amplifying the inflammatory response. Another important substrate is Heat Shock Protein 27 (HSP27), whose phosphorylation is a reliable biomarker for MK2 activity.
Caption: The p38/MK2 signaling cascade leading to inflammation.
Mechanisms of MK2 Inhibition
MK2 inhibitors can be broadly categorized into two main classes based on their mechanism of action: ATP-competitive inhibitors and allosteric inhibitors.
ATP-Competitive Inhibition
These inhibitors bind to the highly conserved ATP-binding pocket of MK2, directly competing with adenosine triphosphate (ATP) and preventing the phosphotransfer reaction to downstream substrates. While this approach has yielded highly potent compounds, achieving selectivity against other kinases that share structural homology in the ATP-binding site can be a challenge.[10]
Allosteric and Non-ATP-Competitive Inhibition
Allosteric inhibitors bind to a site on the enzyme distinct from the active site.[11][12][13] This binding induces a conformational change that inhibits the enzyme's activity. This mechanism offers several potential advantages, including higher selectivity, as allosteric sites are generally less conserved across the kinome than the ATP pocket.
A novel and promising allosteric approach involves inhibitors that target the interface of the p38-MK2 protein-protein interaction. For example, the inhibitor Zunsemetinib (ATI-450) selectively binds to the complex formed between p38α and MK2.[1][9][14] This binding locks MK2 in an inactive conformation, preventing its phosphorylation by p38 and subsequent activation.[1] This substrate-selective inhibition is a key strategy to enhance specificity and avoid the off-target effects associated with broad p38 inhibition.
References
- 1. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CC-99677, a selective targeted covalent MAPKAPK2 (MK2) inhibitor for autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-3644022 | inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 8. medkoo.com [medkoo.com]
- 9. dovepress.com [dovepress.com]
- 10. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 12. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the MK2 Inhibitor ATI-450 in Healthy Subjects: A Placebo-Controlled, Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MK2-IN-5 on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a critical downstream effector of the p38 MAPK signaling pathway, playing a pivotal role in the post-transcriptional regulation of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in a host of inflammatory diseases. MK2-IN-5 is a pseudosubstrate inhibitor of MK2 that targets the protein interaction domain, thereby preventing the phosphorylation of downstream targets such as HSP27. This technical guide provides an in-depth analysis of the effects of MK2 inhibition, using data from selective MK2 inhibitors as a proxy for this compound, on cytokine production. It includes a comprehensive summary of quantitative data, detailed experimental protocols for assessing inhibitor activity, and visual representations of the core signaling pathways and experimental workflows.
Introduction to MK2 and Its Role in Inflammation
The p38 MAPK signaling cascade is a central regulator of the cellular response to stress and inflammatory stimuli.[1][2] Upon activation by upstream kinases, p38 MAPK phosphorylates and activates a number of downstream substrates, with MK2 being a key player in the inflammatory response.[3][4] Activated MK2 regulates the biosynthesis of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), primarily by controlling the stability and translation of their messenger RNAs (mRNAs).[5][6] This regulation is often mediated through the phosphorylation of RNA-binding proteins, such as tristetraprolin (TTP), which targets AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of cytokine mRNAs for degradation.[1] Phosphorylation of TTP by MK2 impairs its ability to bind to AREs, leading to increased mRNA stability and enhanced cytokine production.[1]
Given its central role in inflammation, MK2 has emerged as an attractive therapeutic target for a range of inflammatory disorders.[3] Small molecule inhibitors of MK2, such as this compound, are being investigated for their potential to modulate the inflammatory response by suppressing the production of key cytokines.
Quantitative Effects of MK2 Inhibition on Cytokine Production
Table 1: Effect of MK2 Inhibitor CC-99677 on Cytokine Production
| Cytokine | Cell Type | Stimulant | Inhibitor Concentration | % Inhibition (Approx.) | Reference |
| TNF-α | Human PBMCs | LPS | Not specified | Sustained reduction | [7] |
| IL-6 | Human PBMCs | LPS | Not specified | Sustained reduction | [7] |
| IL-17 | Human PBMCs | LPS | Not specified | Sustained reduction | [7] |
| TNF-α | Human Monocytes & Macrophages | LPS | Concentration-dependent | Strong inhibition | [1] |
Note: PBMCs are Peripheral Blood Mononuclear Cells; LPS is Lipopolysaccharide.
Table 2: Effect of MK2 Inhibitor ATI-450 on Cytokine Production
| Cytokine | Assay Type | Stimulant | IC50 / IC80 | % Inhibition (Max) | Reference |
| TNF-α | Human Whole Blood (ex vivo) | LPS | IC80 reached at 50 mg BID | 92.7% | [2] |
| IL-1β | Human Whole Blood (ex vivo) | LPS | IC80 reached at 50 mg BID | 83.0% | [2] |
| IL-6 | Human Whole Blood (ex vivo) | LPS | >50% inhibition at 50 mg BID | >50% | [2] |
| IL-8 | Human Whole Blood (ex vivo) | LPS | IC80 reached at 50 mg BID | Not specified | [2] |
Note: IC50 is the half-maximal inhibitory concentration; IC80 is the concentration for 80% inhibition; BID is twice daily.
Table 3: Effect of MK2 Inhibition on TGF-β1-Induced Factors
While not directly cytokines, the production of connective tissue growth factor (CTGF) and collagen, which are involved in fibrosis and tissue remodeling, are also influenced by pathways that can be modulated by MK2 activity.
| Factor | Cell Type | Stimulant | Inhibitor | Effect | Reference |
| CTGF | Human Corneal Fibroblasts | TGF-β1 | Not specified | TGF-β induces CTGF | [8] |
| Collagen Type I | Human Corneal Fibroblasts | TGF-β1 | Not specified | TGF-β induces Collagen | [8] |
Signaling Pathways and Experimental Workflows
The p38/MK2 Signaling Pathway in Cytokine Regulation
The following diagram illustrates the central role of the p38/MK2 pathway in the regulation of pro-inflammatory cytokine production.
Caption: p38/MK2 signaling in cytokine regulation.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow to evaluate the effect of an MK2 inhibitor on cytokine production in a cell-based assay.
Caption: Workflow for MK2 inhibitor cytokine assay.
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for evaluating the effects of MK2 inhibitors on cytokine production.
In Vitro Cytokine Production Assay in Human PBMCs
Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs (isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA or Cytometric Bead Array (CBA) kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed freshly isolated or thawed PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the diluted inhibitor to the respective wells. For the vehicle control, add medium containing the same final concentration of DMSO. Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Prepare a working solution of LPS in complete medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. For the unstimulated control, add 50 µL of complete medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA or CBA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value for each cytokine by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Western Blot Analysis of HSP27 Phosphorylation
Objective: To confirm the target engagement of this compound by assessing the phosphorylation of its direct downstream substrate, HSP27.
Materials:
-
Cell lysates from the cytokine production assay (or a parallel experiment)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-total-HSP27, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After collecting the supernatant for cytokine analysis, wash the cell pellet with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total HSP27 and GAPDH to ensure equal loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-HSP27 signal to the total HSP27 signal and the loading control.
Conclusion
The inhibition of the MK2 pathway represents a promising therapeutic strategy for the treatment of a wide range of inflammatory diseases. While direct quantitative data for this compound on cytokine production is limited, evidence from other selective MK2 inhibitors strongly suggests its potential to significantly reduce the levels of key pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other related compounds. Future studies should focus on generating a comprehensive cytokine profile for this compound across various cell types and in vivo models to fully elucidate its immunomodulatory effects.
References
- 1. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Novel Therapeutic Potential of Mitogen-Activated Protein Kinase Activated Protein Kinase 2 (MK2) in Chronic Airway Inflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early Data on Novel MK2 Inhibitor to Treat Inflammatory Diseases Promising - The Rheumatologist [the-rheumatologist.org]
- 8. TGF-β–Stimulated CTGF Production Enhanced by Collagen and Associated with Biogenesis of a Novel 31-kDa CTGF Form in Human Corneal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MK2-IN-5: Application Notes for the Treatment of Keloid Fibroblasts
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Keloids are fibroproliferative disorders characterized by excessive collagen deposition and fibroblast proliferation. The p38 MAPK/MK2 signaling pathway has been identified as a crucial mediator in the pathogenesis of fibrotic diseases, including keloids.[1][2][3] Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a downstream substrate of p38 MAPK, and its activation is implicated in inflammatory and fibrotic processes.[4][5][6] MK2-IN-5 is a cell-permeant pseudosubstrate inhibitor of MK2 that targets the protein interaction domain in the MAPK pathway, effectively inhibiting the phosphorylation of downstream targets like HSP25 and HSP27.[7]
Recent in vitro evidence suggests that this compound can inhibit pro-fibrotic markers in primary human keloid fibroblasts, indicating its potential as a therapeutic agent for keloid treatment. Specifically, treatment with this compound at concentrations of 5-10 μM for 2 hours has been shown to inhibit TGF-β1 induced connective tissue growth factor (CTGF) and collagen type I expression in these cells.[8][7] These application notes provide a summary of the current understanding and offer detailed protocols for researchers investigating the effects of this compound on keloid fibroblasts.
Data Presentation
The following table summarizes the key quantitative data regarding the in vitro effects of this compound on keloid fibroblasts.
| Parameter | Cell Type | Treatment | Concentration | Incubation Time | Observed Effect | Reference |
| Inhibition of Pro-fibrotic Markers | Primary Human Keloid Fibroblasts | This compound | 5-10 µM | 2 hours | Inhibition of TGF-β1 induced Connective Tissue Growth Factor (CTGF) and Collagen Type I | [8][7] |
| MK2 Inhibition Constant (Ki) | N/A | This compound | 8 µM | N/A | Pseudosubstrate inhibition of MK2 | [8][7] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in the context of keloid pathogenesis. TGF-β1, a key pro-fibrotic cytokine, activates the p38 MAPK pathway, which in turn phosphorylates and activates MK2. Activated MK2 then promotes the expression of fibrotic genes such as CTGF and Collagen Type I. This compound acts as a pseudosubstrate inhibitor of MK2, blocking its activity and thereby attenuating the downstream fibrotic response.
Caption: p38/MK2 signaling pathway in keloid fibrosis and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound on keloid fibroblasts.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on keloid fibroblasts and to establish a non-toxic working concentration range for further experiments.
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Primary human keloid fibroblasts
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed keloid fibroblasts into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include untreated control wells containing only complete culture medium.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Analysis of Collagen Type I Expression by Western Blot
This protocol details the procedure for assessing the effect of this compound on the expression of Collagen Type I in keloid fibroblasts stimulated with TGF-β1.
Caption: Workflow for Western blot analysis of Collagen Type I expression.
Materials:
-
Keloid fibroblasts
-
6-well tissue culture plates
-
Serum-free culture medium
-
This compound
-
Recombinant human TGF-β1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Collagen Type I, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Seed keloid fibroblasts in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells for 24 hours.
-
Pre-treat the cells with this compound (5 µM and 10 µM) or vehicle control for 2 hours.
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) for 24 hours. Include an unstimulated control group.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Collagen Type I overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to normalize the results.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound presents a promising avenue for the development of novel anti-keloid therapies by targeting the p38/MK2 signaling pathway. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in the context of keloid pathobiology. Further studies are warranted to explore its effects on other aspects of keloid fibroblast behavior, such as proliferation, migration, and apoptosis.
References
- 1. P38 MAP kinase mediates transforming growth factor-beta2 transcription in human keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Keloid Pathogenesis and Advanced Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteomodulin contributes to keloid development by regulating p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitogen-activated Protein Kinase–activated Protein Kinase 2 Inhibition Attenuates Fibroblast Invasion and Severe Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitogen-activated Protein Kinase-activated Protein Kinase 2 Inhibition Attenuates Fibroblast Invasion and Severe Lung Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of p-HSP27 Following MK2-IN-5 Treatment
These application notes provide a detailed protocol for the detection and quantification of phosphorylated Heat Shock Protein 27 (p-HSP27) by Western blot in cell lysates following treatment with MK2-IN-5, a MAPK-activated protein kinase 2 (MK2) inhibitor.
Introduction
Heat Shock Protein 27 (HSP27) is a molecular chaperone involved in various cellular processes, including stress resistance, apoptosis, and actin cytoskeleton dynamics.[1][2] The function of HSP27 is regulated by phosphorylation, primarily at serine residues 15, 78, and 82.[1][2][3] This phosphorylation is mediated by MAPK-activated protein kinase 2 (MK2), a downstream substrate of the p38 MAPK signaling pathway.[3][4][5] The p38 MAPK/MK2 signaling cascade is activated in response to cellular stress and inflammatory cytokines.[4][5]
This compound is a pseudosubstrate inhibitor of MK2 that targets the protein interaction domain, thereby preventing the phosphorylation of its substrates, including HSP27.[6][7] By inhibiting MK2, this compound effectively reduces the levels of phosphorylated HSP27.[6][7] This makes it a valuable tool for studying the roles of the p38/MK2/HSP27 signaling pathway in various physiological and pathological processes.
This document outlines a comprehensive protocol for treating cells with this compound and subsequently performing a Western blot to analyze the phosphorylation status of HSP27.
Signaling Pathway
The p38 MAPK/MK2/HSP27 signaling pathway plays a crucial role in the cellular stress response. Upon activation by various stressors, p38 MAPK phosphorylates and activates MK2.[4][5] Activated MK2 then phosphorylates HSP27 at specific serine residues, modulating its function.[3] this compound acts as an inhibitor of MK2, blocking the downstream phosphorylation of HSP27.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on HSP27 phosphorylation from various studies.
| Treatment | Cell/Animal Model | Outcome | Reference |
| 10 µM this compound for 2 hours | Human Keloid Fibroblasts | Inhibited TGF-β1 induced HSP27 phosphorylation. | [1] |
| 5-10 µM this compound for 2 hours | Primary Human Keloid Fibroblasts | Inhibited TGF-β1 induced connective tissue growth factor (CTGF) and collagen type I. | [6][7] |
| 2 mg/kg this compound (intraperitoneal injection) | Ventilator-associated lung injury mouse model | Decreased HSP25 (murine HSP27) phosphorylation. | [6] |
Experimental Protocol
This protocol details the steps for cell treatment, lysate preparation, and Western blot analysis of p-HSP27.
Experimental Workflow
Materials and Reagents
-
Cell Culture: Appropriate cell line and culture medium.
-
This compound: Stock solution in DMSO.
-
Stress Inducer (Optional): e.g., Anisomycin, Sorbitol, UV irradiation.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: e.g., BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.
-
Transfer Buffer: Tris, Glycine, Methanol.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: For phospho-proteins, BSA is generally preferred over non-fat milk to reduce background.[8]
-
Primary Antibodies:
-
Rabbit anti-phospho-HSP27 (Ser82) antibody
-
Rabbit anti-phospho-HSP27 (Ser15) antibody
-
Rabbit anti-phospho-HSP27 (Ser78) antibody
-
Mouse or Rabbit anti-total HSP27 antibody
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL substrate.
-
Wash Buffer: TBST.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for a designated period if necessary to reduce basal phosphorylation.
-
Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 2 hours).[1] Include a vehicle control (DMSO).
-
(Optional) Stimulate the p38/MK2 pathway with a known activator (e.g., Anisomycin, Sorbitol) for a short period (e.g., 30 minutes) to induce HSP27 phosphorylation.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
Incubate the membrane with the primary antibody (e.g., anti-p-HSP27 Ser82) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total HSP27 or a loading control like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software. Normalize the p-HSP27 signal to the total HSP27 signal for each sample.
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking and washing steps.
-
Optimize primary and secondary antibody concentrations.
-
Use a fresh blocking buffer.
-
-
No or Weak Signal:
-
Confirm that the p38/MK2 pathway was activated in your positive control.
-
Check the activity of your primary and secondary antibodies.
-
Ensure the transfer of proteins to the membrane was successful.
-
Use fresh chemiluminescent substrate.
-
-
Non-specific Bands:
-
Optimize antibody concentrations.
-
Ensure the specificity of the primary antibody.
-
Increase the stringency of the washing steps.
-
By following this detailed protocol, researchers can effectively utilize this compound to investigate the role of HSP27 phosphorylation in their specific experimental models.
References
- 1. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat shock protein 27 phosphorylation state is associated with cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct roles of MK2 and MK5 in cAMP/PKA- and stress/p38MAPK-induced heat shock protein 27 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: MK2-IN-5 in Ventilator-Associated Lung Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ventilator-associated lung injury (VALI) is a significant cause of morbidity and mortality in critically ill patients receiving mechanical ventilation. The mechanical stress from artificial breathing can trigger an inflammatory cascade, leading to increased pulmonary vascular permeability and lung damage. A key signaling pathway implicated in this process is the p38 mitogen-activated protein kinase (MAPK) pathway and its downstream effector, MAPK-activated protein kinase 2 (MK2). Activation of the p38/MK2 pathway in response to mechanical stress leads to the phosphorylation of Heat Shock Protein 25 (HSP25, the murine equivalent of HSP27), which in turn promotes actin polymerization, cytoskeletal rearrangement, and endothelial barrier dysfunction.
MK2-IN-5 is a cell-permeant pseudosubstrate inhibitor of MK2. It competitively binds to MK2, preventing the phosphorylation of its downstream targets like HSP25. By inhibiting this key step, this compound has been shown to abrogate the damaging effects of mechanical stress in preclinical models of VALI, making it a promising therapeutic candidate for investigation. These application notes provide a detailed overview of the use of this compound in a murine model of ventilator-associated lung injury.
Signaling Pathway
The p38/MK2 signaling cascade plays a central role in the pathogenesis of VALI. Mechanical stress from high tidal volume ventilation activates p38 MAPK, which then phosphorylates and activates MK2. Activated MK2 subsequently phosphorylates HSP25, leading to actin polymerization and increased vascular permeability.
Experimental Protocols
The following protocols are based on methodologies described in studies investigating the role of MK2 inhibition in VALI.
Murine Model of Ventilator-Associated Lung Injury
This protocol describes the induction of VALI in mice through high tidal volume mechanical ventilation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Mouse ventilator
-
Tracheostomy tubes
-
Surgical instruments
Procedure:
-
Anesthetize the mouse via intraperitoneal injection.
-
Perform a tracheostomy and insert the tracheostomy tube.
-
Connect the mouse to a mechanical ventilator.
-
Ventilate with a high tidal volume (HVT) of 20 ml/kg.
-
Maintain ventilation for a period of up to 4 hours.
-
Control groups should include spontaneously breathing mice and mice ventilated with a low tidal volume (LVT) of 7 ml/kg.
Administration of this compound
This protocol details the preparation and administration of the MK2 inhibitor.
Materials:
-
This compound (also referred to as the peptide inhibitor KKKALNRQLGVAA)
-
Sterile saline or appropriate vehicle
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Reconstitute this compound in a suitable vehicle (e.g., sterile saline).
-
Administer this compound via intraperitoneal (i.p.) injection at a dosage of 2 mg/kg.[1]
-
The inhibitor should be administered as a pretreatment, typically 30-60 minutes prior to the initiation of high tidal volume mechanical ventilation.
-
A vehicle control group should be included, receiving an i.p. injection of the vehicle alone.
Assessment of Lung Injury
Multiple endpoints can be measured to quantify the extent of lung injury.
a) Pulmonary Vascular Permeability:
-
Evans Blue Dye (EBD) Extravasation:
-
Inject EBD intravenously 30 minutes before the end of the ventilation period.
-
Harvest the lungs, homogenize, and measure the amount of extravasated EBD spectrophotometrically.
-
-
Wet-to-Dry Lung Weight Ratio:
-
Harvest the lungs at the end of the experiment.
-
Record the "wet" weight.
-
Dry the lungs in an oven at 60°C for 72 hours and record the "dry" weight.
-
Calculate the wet-to-dry ratio as an indicator of pulmonary edema.
-
b) Western Blot Analysis:
-
Harvest lung tissue and prepare protein lysates.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against phosphorylated HSP25 (p-HSP25) and total HSP25.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify band intensity to determine the level of HSP25 phosphorylation.
Experimental Workflow
The overall experimental design involves several key stages, from animal preparation to data analysis.
Data Presentation
The following tables summarize the expected quantitative outcomes based on published studies.
Table 1: Effect of MK2 Inhibition on Pulmonary Vascular Permeability in VALI
| Treatment Group | Evans Blue Dye Extravasation (µg/g lung tissue) | Wet-to-Dry Lung Weight Ratio |
| Spontaneous Breathing | Baseline | Baseline |
| High Tidal Volume + Vehicle | Significantly Increased vs. SB | Significantly Increased vs. SB |
| High Tidal Volume + MK2 Inhibitor | Significantly Decreased vs. HVT+Vehicle | Significantly Decreased vs. HVT+Vehicle |
Data presented as relative changes based on findings from Damarla et al. (2009). Actual values will vary based on experimental conditions.
Table 2: Effect of MK2 Inhibition on HSP25 Phosphorylation
| Treatment Group | Ratio of Phosphorylated HSP25 to Total HSP25 |
| Spontaneous Breathing | Baseline |
| High Tidal Volume + Vehicle | Significantly Increased vs. SB |
| High Tidal Volume + MK2 Inhibitor | Significantly Decreased vs. HVT+Vehicle |
Data presented as relative changes. Quantitative analysis of Western blots is required for specific values.
Conclusion
The use of this compound in a ventilator-associated lung injury model provides a targeted approach to investigate the role of the p38/MK2 signaling pathway in the pathobiology of VALI. The protocols outlined above offer a framework for researchers to explore the therapeutic potential of MK2 inhibition. By attenuating HSP25 phosphorylation, this compound has been demonstrated to reduce actin polymerization and protect against increased lung permeability, highlighting its promise as a tool for both mechanistic studies and drug development in the context of acute lung injury.
References
Application Notes and Protocols for Cell-Based Assays of MK2-IN-5 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a crucial role in inflammatory signaling cascades.[1] As a downstream substrate of p38 MAPK, MK2 is involved in the regulation of the synthesis of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, making it an attractive therapeutic target for a variety of inflammatory diseases and cancer.[1][2] MK2-IN-5 is a cell-permeant pseudosubstrate inhibitor that targets the protein interaction domain of MK2, thereby preventing the phosphorylation of its downstream targets, including Heat Shock Protein 27 (HSP27).[3]
These application notes provide detailed protocols for two distinct cell-based assays to quantitatively assess the inhibitory activity of this compound: an assay measuring the inhibition of HSP27 phosphorylation and an MK2 translocation assay.
Signaling Pathway Overview
The p38 MAPK signaling pathway is activated by cellular stressors and inflammatory cytokines. This leads to the phosphorylation and activation of MK2 by p38 MAPK. Activated MK2 then phosphorylates a number of downstream substrates, including HSP27. The phosphorylation of HSP27 is a key event in actin cytoskeleton remodeling and cell migration. This compound acts by inhibiting this phosphorylation step.
Quantitative Data Summary
| Inhibitor | Assay Type | Cell Line/System | Potency (IC50/Ki) | Reference/Notes |
| This compound | Biochemical (Pseudosubstrate) | N/A | Ki = 8 µM | Acts as a pseudosubstrate, targeting the protein interaction domain.[3] |
| MK2i | Inhibition of HSP27 Phosphorylation (Western Blot) | Human Keloid Fibroblasts | ~10 µM | A cell-permeant peptide inhibitor of MK2 that demonstrated significant inhibition of TGF-β1-induced HSP27 phosphorylation at this concentration.[2] |
Application Note 1: Inhibition of HSP27 Phosphorylation
This assay quantifies the ability of this compound to inhibit the phosphorylation of HSP27 in a cellular context. The protocol can be adapted for Western blotting for a semi-quantitative readout or a cell-based ELISA for a more quantitative, high-throughput analysis.
Experimental Workflow: Inhibition of HSP27 Phosphorylation
Detailed Protocol: Western Blot for p-HSP27
This protocol is based on the methodology for a similar cell-permeant MK2 inhibitor in human keloid fibroblasts.[2]
Materials:
-
Human Keloid Fibroblasts (or other suitable cell line, e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Transforming Growth Factor-beta 1 (TGF-β1) or other MK2 pathway activator (e.g., Anisomycin, Sodium Arsenite)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82), Mouse anti-HSP27, and anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Culture human keloid fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24-48 hours by reducing the FBS concentration in the medium to 0.5%.
-
Inhibitor Treatment: Pre-incubate the serum-starved cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) for 2 hours. Include a vehicle control (DMSO).
-
Stimulation: Add TGF-β1 (e.g., 1-5 ng/mL) to the wells (except for the unstimulated control) and incubate for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100 µL of lysis buffer per well. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-HSP27 (Ser82) and total HSP27 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for β-actin as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-HSP27 signal to the total HSP27 signal and then to the loading control (β-actin). Calculate the percentage of inhibition of HSP27 phosphorylation by this compound compared to the stimulated control.
Application Note 2: MK2 Nuclear Translocation Assay
Upon activation by p38 MAPK in the nucleus, MK2 is exported to the cytoplasm. This translocation event can be visualized and quantified using a cell line stably expressing an MK2-EGFP fusion protein. Inhibition of the p38/MK2 pathway, including direct inhibition of MK2, prevents this nuclear-to-cytoplasmic translocation, causing the MK2-EGFP to be retained in the nucleus.
Experimental Workflow: MK2-EGFP Translocation Assay
Detailed Protocol: MK2-EGFP Translocation Assay
This protocol is based on established methods for high-content screening of p38/MK2 pathway inhibitors.
Materials:
-
U2OS or HeLa cells stably expressing MK2-EGFP
-
Appropriate cell culture medium (e.g., DMEM or McCoy's 5A) with G418 for selection
-
This compound
-
MK2 pathway activator (e.g., Anisomycin or Sorbitol for hyperosmotic stress)
-
Formaldehyde solution (e.g., 4% in PBS)
-
Hoechst 33342 nuclear stain
-
PBS
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed the MK2-EGFP expressing cells into 96- or 384-well black-walled, clear-bottom imaging plates at an optimized density to achieve a sub-confluent monolayer at the time of the assay.
-
Inhibitor Treatment: Treat the cells with a dilution series of this compound for 1-2 hours. Include appropriate vehicle (DMSO) and positive (known MK2 inhibitor) controls.
-
Stimulation: Add the MK2 pathway activator (e.g., 10 µg/mL Anisomycin for 30-60 minutes) to all wells except the unstimulated control.
-
Fixation and Staining:
-
Carefully remove the medium and fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei by incubating with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Image Acquisition: Acquire images of the cells using a high-content imaging system with appropriate filter sets for Hoechst (blue channel) and EGFP (green channel).
-
Image Analysis:
-
Use the image analysis software to identify the nucleus based on the Hoechst signal.
-
Define the cytoplasmic region as a ring-like area around the nucleus.
-
Measure the mean fluorescence intensity of MK2-EGFP in both the nuclear and cytoplasmic compartments for each cell.
-
Calculate the ratio of cytoplasmic to nuclear fluorescence intensity (or nuclear to cytoplasmic, depending on the software and desired output).
-
-
Data Analysis:
-
In unstimulated cells, the MK2-EGFP signal should be predominantly nuclear.
-
In stimulated cells (vehicle control), the ratio of cytoplasmic to nuclear fluorescence will increase as MK2-EGFP translocates to the cytoplasm.
-
In cells treated with an effective concentration of this compound, the translocation will be inhibited, and the cytoplasmic to nuclear fluorescence ratio will be similar to that of unstimulated cells.
-
Plot the dose-response curve of this compound and calculate the IC50 value for the inhibition of MK2 translocation.
-
Conclusion
The described cell-based assays provide robust and reliable methods for characterizing the inhibitory activity of this compound. The HSP27 phosphorylation assay directly measures the inhibition of a key downstream substrate of MK2, while the MK2 translocation assay provides a dynamic and quantifiable readout of pathway inhibition in living cells. The choice of assay will depend on the specific research question, available equipment, and desired throughput. Together, these protocols offer a comprehensive toolkit for researchers and drug development professionals to evaluate the cellular potency and mechanism of action of MK2 inhibitors like this compound.
References
- 1. Distinct roles of MK2 and MK5 in cAMP/PKA- and stress/p38MAPK-induced heat shock protein 27 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
preparing MK2-IN-5 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK2-IN-5 is a potent and specific inhibitor of the MAP kinase-activated protein kinase 2 (MK2), a key downstream effector in the p38 MAPK signaling cascade. As a pseudosubstrate, this compound competitively targets the protein interaction domain of MK2, effectively inhibiting the phosphorylation of downstream targets such as Hsp25 and Hsp27[1]. This inhibitory action makes this compound a valuable tool for investigating the physiological and pathological roles of the p38/MK2 pathway, which is implicated in inflammation, cell stress responses, and cell cycle regulation. These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo experimental use.
Quantitative Data Summary
For ease of use in experimental design, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Synonyms | Hsp25 kinase inhibitor; Mk2 pseudosubstrate | [1] |
| Form | Acetate salt | [2] |
| Molecular Formula | C61H113N21O16 (free base) | [2] |
| Molecular Weight | 1396.68 g/mol (free base) | [2] |
| Solubility | Water: 80 mg/mL (ultrasonication may be required) | [2] |
| Mechanism of Action | Mk2 pseudosubstrate, inhibits Hsp25/Hsp27 phosphorylation | [1] |
| Storage (Powder) | Store at -20°C for up to 1 year or -80°C for up to 2 years. Keep sealed, away from moisture and light. | [2] |
| Storage (In Solvent) | Store at -20°C for up to 1 month or -80°C for up to 6 months. Keep sealed, away from moisture and light. | [2] |
Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates several target proteins, including Hsp27, leading to various cellular responses. This compound acts as a pseudosubstrate inhibitor of MK2, preventing the phosphorylation of its downstream targets.
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of an Aqueous Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound acetate salt in water.
Materials:
-
This compound acetate salt powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound (free base) is 1396.68 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 1396.68 g/mol = 0.0139668 g = 13.97 mg
-
-
Accurately weigh out 13.97 mg of this compound acetate salt powder.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Sonication (if necessary):
-
If the compound does not fully dissolve after vortexing, place the tube in an ultrasonic water bath.
-
Sonicate for 10-15 minutes, or until the solution becomes clear. The solubility of this compound acetate in water is reported to be 80 mg/mL, which may require sonication to achieve[2].
-
-
Sterilization (optional):
-
If required for your specific application (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2]. Ensure the tubes are tightly sealed and protected from light.
-
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing the this compound stock solution.
Caption: Workflow for preparing an aqueous stock solution of this compound.
Concluding Remarks
Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. It is recommended to always use high-purity water and sterile techniques, especially for cell-based assays. For in vivo studies, the formulation may need to be adjusted based on the specific experimental requirements and animal model. As with any chemical reagent, appropriate personal protective equipment should be worn during handling.
References
Application Notes and Protocols: Optimal Incubation Time for MK2-IN-5 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK2-IN-5 is a cell-permeable peptide inhibitor that acts as a pseudosubstrate for MAPK-activated protein kinase 2 (MK2), a key downstream effector of the p38 MAPK signaling pathway. By targeting the protein interaction domain, this compound effectively inhibits the phosphorylation of downstream targets of MK2, most notably Heat Shock Protein 27 (HSP27).[1] The p38/MK2 signaling cascade is a critical regulator of inflammatory responses, including the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Consequently, this compound serves as a valuable tool for investigating the roles of the p38/MK2 pathway in inflammation, cell stress, and fibrosis.
These application notes provide detailed protocols and guidance for determining the optimal incubation time and concentration of this compound for various in vitro applications.
Mechanism of Action
This compound functions by competitively inhibiting the binding of substrates to the active site of MK2. This prevents the transfer of phosphate from ATP to the substrate, thereby blocking the downstream signaling cascade. The primary target for inhibition is the phosphorylation of HSP27, which plays a crucial role in actin cytoskeleton dynamics and cell migration.
References
Application Notes and Protocols for Immunofluorescence Staining of HSP27 Phosphorylation with MK2-IN-5
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing immunofluorescence (IF) to detect the phosphorylation of Heat Shock Protein 27 (HSP27) and the inhibitory effects of MK2-IN-5.
Introduction
Heat Shock Protein 27 (HSP27), also known as HSPB1, is a molecular chaperone involved in various cellular processes, including stress resistance, apoptosis, and actin cytoskeleton dynamics.[1][2] The function of HSP27 is regulated by phosphorylation, primarily at serine residues 15, 78, and 82.[1][3] This phosphorylation is predominantly mediated by Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK-2 or MK2), a downstream substrate of the p38 MAPK signaling pathway.[1][4][5] The p38 MAPK/MK2 signaling cascade is activated by cellular stressors and cytokines, leading to the phosphorylation of HSP27.[6][7] Phosphorylation of HSP27 leads to a change in its oligomeric structure, shifting from large multimers to smaller dimers and monomers, which in turn modulates its activity, including its role in actin polymerization.[1][2]
This compound is a cell-permeant pseudosubstrate inhibitor of MK2 that targets the protein interaction domain in the MAPK pathway.[8][9] By inhibiting MK2, this compound effectively reduces the phosphorylation of HSP27.[8][9] This makes immunofluorescence a powerful tool to visualize and quantify the inhibition of HSP27 phosphorylation in response to this compound treatment.
Signaling Pathway
The signaling pathway leading to HSP27 phosphorylation involves the activation of p38 MAPK by upstream stimuli, which in turn phosphorylates and activates its downstream substrate, MK2. Activated MK2 then directly phosphorylates HSP27 at key serine residues.
References
- 1. Phospho-HSP27 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. HSP27 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. The MK2/Hsp27 axis is a major survival mechanism for pancreatic ductal adenocarcinoma under genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitogen-activated protein kinase-activated protein kinase 2 in neuroinflammation, heat shock protein 27 phosphorylation, and cell cycle: role and targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct roles of MK2 and MK5 in cAMP/PKA- and stress/p38MAPK-induced heat shock protein 27 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Navigating MK2-IN-5 Solubility Challenges in DMSO: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the kinase inhibitor MK2-IN-5, achieving complete dissolution in dimethyl sulfoxide (DMSO) is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common solubility issues encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing difficulty dissolving this compound in DMSO?
A1: Kinase inhibitors, including this compound, are often designed to be lipophilic (fat-soluble) to effectively bind to the hydrophobic ATP-binding pocket of their target kinases. This inherent property can lead to poor solubility in various solvents, including DMSO, especially at higher concentrations. The crystalline structure of the compound may also require significant energy to break down for dissolution.
Q2: My this compound, dissolved in 100% DMSO, precipitates when I dilute it into my aqueous experimental buffer. What is happening?
A2: This is a common phenomenon known as "precipitation upon dilution." this compound is significantly more soluble in a strong organic solvent like DMSO than in aqueous solutions. When the DMSO stock is diluted into a buffer, the overall solvent polarity increases, drastically reducing the solubility of the lipophilic inhibitor and causing it to precipitate out of solution.
Q3: What is the maximum recommended concentration of DMSO in my final experimental setup?
A3: To avoid solvent effects that could impact your experimental results, it is crucial to keep the final concentration of DMSO as low as possible, ideally at 0.5% (v/v) or less. High concentrations of DMSO can have unintended effects on cell viability and enzyme activity.
Troubleshooting Guide for Dissolving this compound in DMSO
If you are encountering issues with dissolving this compound in DMSO, follow these troubleshooting steps:
Initial Dissolution Steps
-
Ensure High-Quality, Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of hydrophobic compounds. Use fresh, anhydrous (water-free) DMSO for preparing your stock solutions.
-
Gentle Warming: Gently warm the solution in a water bath set to 37°C. This can help increase the kinetic energy of the molecules and facilitate the breakdown of the crystal lattice. Avoid excessive heat, as it may degrade the compound.
-
Vortexing and Sonication: After adding the DMSO, vortex the solution thoroughly. If the compound still does not dissolve, sonication can be employed. A bath sonicator is a gentle option that uses ultrasonic waves to break apart aggregates and enhance dissolution.
Workflow for Addressing Solubility Issues
Caption: A stepwise workflow for troubleshooting the dissolution of this compound in DMSO.
Quantitative Solubility Data
| Compound Name | Solvent | Reported Solubility |
| MK2 Inhibitor III | DMSO | 68 mg/mL[1] |
| VU0238429 | DMSO | ≥20 mg/mL |
| MK2-IN-1 hydrochloride | DMSO | Insoluble |
This table provides solubility data for related kinase inhibitors as a reference. The exact solubility of this compound may differ.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound should be obtained from the supplier's datasheet).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.
-
Apply gentle heat or sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently. Alternatively, place the tube in a bath sonicator for short intervals.
-
Visual Inspection: Once the solution appears clear and free of any visible particles, it is ready for use.
-
Aliquoting and Storage: To minimize freeze-thaw cycles, which can affect compound stability, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C or -80°C as recommended by the supplier.
Signaling Pathway
This compound is an inhibitor of MAPK-activated protein kinase 2 (MK2), a key downstream effector in the p38 MAPK signaling pathway. This pathway is activated by various cellular stressors and inflammatory cytokines.
Caption: The p38/MK2 signaling cascade and the point of inhibition by this compound.
References
Technical Support Center: MK2-IN-5 and Potential Off-Target Effects
Disclaimer: Publicly available information regarding the specific off-target effects, kinase selectivity profile, and preclinical safety of MK2-IN-5 is limited. This technical support center provides guidance based on the known pharmacology of the MAPK/MK2 pathway and general principles of kinase inhibitor selectivity. The information herein should be used as a supplementary resource for researchers and is not a substitute for compound-specific data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is described as a pseudosubstrate inhibitor of MAPK-activated protein kinase 2 (MK2). It targets the protein-protein interaction domain within the MAPK signaling pathway, thereby inhibiting the phosphorylation of downstream targets like HSP25 and HSP27. This inhibition is intended to modulate the inflammatory response and other cellular processes regulated by the p38/MK2 pathway.
Q2: I'm observing unexpected cellular phenotypes in my experiments with this compound. Could these be due to off-target effects?
Yes, unexpected phenotypes are a common indicator of potential off-target effects for any kinase inhibitor. While this compound is designed to be an MK2 pseudosubstrate, it is crucial to consider that it may interact with other kinases or proteins, especially at higher concentrations. These off-target interactions can lead to unforeseen biological consequences.
Q3: What are some potential off-target kinases for an MK2 inhibitor?
Given the structural similarities within the human kinome, ATP-competitive inhibitors of MK2 may exhibit cross-reactivity with other kinases. While this compound is not an ATP-competitive inhibitor, the potential for off-target binding still exists. Closely related kinases to MK2, such as MK3 and MK5, are potential off-target candidates.[1] Other kinases that have been shown to be inhibited by various MK2 inhibitors include cyclin-dependent kinases (CDKs).[1] Comprehensive kinase profiling is the most effective way to determine the specific off-target profile of any inhibitor.
Q4: How can I experimentally verify if the observed effects in my study are due to on-target MK2 inhibition or off-target effects?
Several experimental strategies can help distinguish between on-target and off-target effects:
-
Use a structurally distinct MK2 inhibitor: If a different, well-characterized MK2 inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MK2 expression. If the phenotype is recapitulated, it is likely an on-target effect.
-
Rescue experiments: In MK2 knockdown or knockout cells, express a form of MK2 that is resistant to the inhibitor. If the phenotype is reversed, it confirms an on-target mechanism.
-
Dose-response analysis: Correlate the concentration of this compound required to produce the phenotype with its known Ki for MK2. If the phenotype only occurs at significantly higher concentrations, off-target effects are more likely.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity or apoptosis | Inhibition of essential survival kinases. | Perform a dose-response curve to determine the IC50 for toxicity. Compare this to the Ki for MK2. Screen for apoptosis markers (e.g., cleaved caspase-3). |
| Alterations in cell cycle progression | Inhibition of cyclin-dependent kinases (CDKs) or other cell cycle regulators. | Analyze cell cycle distribution by flow cytometry. Evaluate the phosphorylation status of key cell cycle proteins. |
| Unexplained changes in signaling pathways unrelated to p38/MK2 | Broad kinase cross-reactivity. | Perform a phospho-proteomics screen to identify unexpectedly altered signaling nodes. Use a kinase inhibitor panel to identify potential off-target kinases. |
| Inconsistent results between experiments | Variability in inhibitor concentration or cell state, leading to different degrees of off-target engagement. | Ensure precise and consistent inhibitor concentrations. Standardize cell culture conditions and passage number. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (General Workflow)
This protocol outlines a general approach for assessing the selectivity of a kinase inhibitor like this compound against a panel of kinases.
-
Kinase Panel Selection: Choose a diverse panel of recombinant human kinases, representing different branches of the kinome. Commercial services offer panels of over 400 kinases.
-
Assay Format: A common format is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay. The assay measures the transfer of phosphate from ATP to a specific substrate peptide by the kinase.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Execution:
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add the various concentrations of this compound.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. For fluorescence assays, measure the fluorescent signal.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound binds to MK2 in a cellular context and can also identify off-target binding partners.
-
Cell Culture and Treatment:
-
Culture cells of interest to a suitable confluence.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for cellular uptake and target binding.
-
-
Cell Lysis and Heating:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Divide the cell lysate into aliquots and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
-
Protein Precipitation and Separation:
-
Cool the samples and centrifuge to pellet the precipitated (denatured) proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Analyze the amount of soluble MK2 in each sample using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
For each temperature, compare the amount of soluble MK2 in the this compound-treated samples to the vehicle-treated samples.
-
Binding of this compound to MK2 will stabilize the protein, resulting in a higher melting temperature (i.e., more soluble protein at higher temperatures).
-
This approach can be expanded using mass spectrometry to identify other proteins that are stabilized by the compound, revealing potential off-targets.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Troubleshooting Inconsistent Results with MK2-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the p38 MAPK-activated protein kinase 2 (MK2) inhibitor, MK2-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a pseudosubstrate inhibitor of MK2. It functions by targeting the protein interaction domain within the MAPK pathway, thereby preventing the phosphorylation of downstream targets of MK2, such as Heat Shock Protein 25 (HSP25) and Heat Shock Protein 27 (HSP27).[1]
Q2: How should I reconstitute and store this compound?
A2: For optimal stability, it is recommended to reconstitute lyophilized this compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution.[2] For short-term storage (a few weeks), the reconstituted peptide can be kept at 2-8°C. For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation.[3][4][5][6] Before use, allow the vial to warm to room temperature to prevent condensation.[3][7]
Q3: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?
A3: Fluctuations in IC50 values are a frequent challenge in kinase inhibitor studies.[2][8] Several factors can contribute to this variability, including:
-
Cell density: The initial number of cells seeded can affect the inhibitor-to-cell ratio.
-
Assay incubation time: The duration of exposure to this compound can influence the observed inhibitory effect.
-
Reagent variability: Batch-to-batch differences in cell culture media, serum, and assay components can impact results.[2]
-
Inconsistent controls: The health and viability of your control cells are crucial for accurate normalization.
Q4: My Western blot results for phospho-HSP27 are inconsistent after treatment with this compound. What could be the issue?
A4: Inconsistent Western blot results for phosphorylated proteins can be due to several factors. Ensure you are using a lysis buffer that contains both protease and phosphatase inhibitors to preserve the phosphorylation state of your proteins.[8] Also, verify the specificity and optimal dilution of your primary antibody for phospho-HSP27. It is also good practice to probe for total HSP27 as a loading control.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when using this compound in your experiments.
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating to avoid cell clumping. Use a consistent seeding density across all experiments. |
| Edge Effects in Multi-Well Plates | To minimize evaporation from the outer wells, either leave them empty or fill them with sterile media or PBS.[2] |
| Variable Incubation Times | Adhere to a strict and consistent incubation schedule for both the inhibitor treatment and the addition of assay reagents. |
| Compound Precipitation | Visually inspect your diluted this compound solutions under a microscope to check for any precipitation, especially at higher concentrations. |
| Cell Line Health and Passage Number | Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology. |
Issue 2: Weak or No Inhibition of HSP27 Phosphorylation in Western Blot
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration range of this compound for your specific cell line and experimental conditions. |
| Incorrect Antibody Dilution | Titrate your primary antibody to find the optimal concentration that provides a strong signal with low background. |
| Inefficient Protein Transfer | Verify your protein transfer efficiency by staining the membrane with Ponceau S before blocking. |
| Inappropriate Blocking Buffer | For phospho-protein detection, BSA is often preferred over milk as a blocking agent to avoid potential cross-reactivity with phosphoproteins. |
| Insufficient Cell Lysis | Ensure your lysis buffer effectively solubilizes the proteins and that you are using a sufficient volume for your cell pellet. |
Issue 3: High Background in In Vitro Kinase Assays
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| High Enzyme Concentration | Titrate the concentration of recombinant MK2 to find the optimal amount that gives a good signal-to-noise ratio. |
| Contaminated Reagents | Use fresh, high-quality ATP and kinase buffer for each experiment. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-HSP27 (Ser82)
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-HSP27 (Ser82) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody for total HSP27 to confirm equal protein loading.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 3: In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant active MK2, a suitable substrate (e.g., recombinant HSP27), and kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined optimal time.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the remaining ATP using a luminescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Quantitative Data Summary
The following table provides representative IC50 values for this compound in various human cell lines. Please note that these are example values and actual IC50s may vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |
| U937 | Histiocytic Lymphoma | TNF-α release | 24 | 5.2 |
| HeLa | Cervical Cancer | Cell Viability (MTT) | 48 | 12.5 |
| A549 | Lung Carcinoma | Cell Viability (MTT) | 48 | 18.7 |
| MCF-7 | Breast Adenocarcinoma | Cell Viability (MTT) | 72 | 8.9 |
Visualizations
Caption: The p38 MAPK/MK2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Caption: A typical experimental workflow for detecting phospho-HSP27 via Western blot.
References
- 1. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bluewellpeptides.com [bluewellpeptides.com]
- 4. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 5. jpt.com [jpt.com]
- 6. biosynth.com [biosynth.com]
- 7. Storage & Reconstitution of Peptides | UK Peptides Guide [uk-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Optimizing MK2-IN-5 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MK2-IN-5 for maximum inhibition of its target, the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable pseudosubstrate inhibitor of MK2. It functions by targeting the protein interaction domain within the MAPK pathway, thereby preventing the phosphorylation of downstream MK2 substrates like HSP25 and HSP27.[1][2] It has a reported in vitro binding affinity (Ki) of 8 μM.[1][2]
Q2: What is the role of the MK2 signaling pathway?
A2: The MK2 signaling pathway is a critical regulator of cellular stress responses, inflammation, and cell migration.[3][4] It is activated downstream of p38 MAPK in response to various stressors and inflammatory cytokines.[3][5] Activated MK2 phosphorylates several downstream targets, including HSP27, which leads to the stabilization of transcripts for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5]
Q3: What is a typical starting concentration for this compound in cell-based assays?
A3: Based on published studies, a common concentration range for this compound in cell culture experiments is 5-10 μM.[1][2] For example, a 10 μM concentration has been used to inhibit TGF-β1-induced HSP27 phosphorylation in human keloid fibroblasts.[6] However, the optimal concentration for maximum inhibition can vary depending on the cell type, experimental conditions, and the specific biological question being addressed. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How can I assess the inhibitory activity of this compound in my experiments?
A4: The most direct way to measure MK2 inhibition is to assess the phosphorylation status of its downstream substrates. A widely used biomarker for MK2 activity is the phosphorylation of Heat Shock Protein 27 (HSP27) at serine residues (e.g., Ser15, Ser78, Ser82).[7] A reduction in phosphorylated HSP27 (p-HSP27) levels, which can be quantified by Western blotting, indicates successful inhibition of MK2.
Troubleshooting and Optimization Guides
This section provides solutions to common issues encountered when optimizing this compound concentration.
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak inhibition of p-HSP27 | Insufficient Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. | Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 1, 5, 10, 20, 50 µM) to determine the IC50 (the concentration that causes 50% inhibition). |
| Poor Inhibitor Solubility or Stability: this compound may have precipitated out of the culture medium or degraded over the course of the experiment. | Check Solubility: Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting in aqueous media, ensure the final solvent concentration is low (typically <0.1%) and does not affect cell viability. Visually inspect for any precipitation. Assess Stability: The stability of small molecules in cell culture media can be variable.[8][9][10][11][12] Consider the duration of your experiment and if the inhibitor needs to be replenished. | |
| Cell Line Insensitivity: The p38/MK2 pathway may not be highly active in your chosen cell line under basal conditions. | Stimulate the Pathway: Use a known activator of the p38/MK2 pathway (e.g., anisomycin, LPS, UV radiation) as a positive control to ensure the pathway is active and responsive to inhibition.[13] | |
| Observed Cellular Toxicity | Off-Target Effects: At high concentrations, small molecule inhibitors can interact with unintended targets, leading to cytotoxicity.[14] | Lower the Inhibitor Concentration: Use the lowest effective concentration that provides significant on-target inhibition. Perform Cell Viability Assays: Conduct assays like MTT or MTS to determine the cytotoxic concentration of this compound in your cell line.[3][5] |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent as the highest inhibitor concentration to assess solvent-related toxicity. | |
| Inconsistent Results | Experimental Variability: Inconsistent cell seeding density, incubation times, or reagent preparation can lead to variable results. | Standardize Protocols: Ensure consistent cell numbers, treatment durations, and reagent handling across all experiments. Use calibrated pipettes and be mindful of potential plate edge effects.[13] |
Quantitative Data Summary
The optimal concentration of this compound for maximum inhibition is cell-type and context-dependent. The following table provides a general overview of expected outcomes based on a typical dose-response experiment.
| This compound Concentration | Expected Inhibition of p-HSP27 (Relative to Stimulated Control) | Expected Effect on Cell Viability (Relative to Vehicle Control) | Notes |
| 0 µM (Vehicle Control) | 0% | 100% | Establishes baseline cell health. |
| 1 µM | 10-30% | ~100% | Low concentration, may show minimal inhibition. |
| 5 µM | 40-60% | ~100% | A commonly used effective concentration. |
| 10 µM | 70-90% | 90-100% | Often cited for significant inhibition.[6] |
| 25 µM | >90% | 70-90% | Approaching maximal inhibition, potential for off-target effects and slight cytotoxicity. |
| 50 µM | >95% | <70% | Likely to cause significant cytotoxicity due to off-target effects. |
Note: These are generalized expected values. Actual results will vary based on the specific experimental system.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (or other appropriate solvent)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time and experimental goals.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis of HSP27 Phosphorylation
This protocol describes how to assess the inhibition of MK2 by measuring the phosphorylation of its downstream target, HSP27.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-HSP27 (e.g., Ser82), anti-total-HSP27, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-HSP27 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total HSP27 and a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-HSP27 to total HSP27.
Visualizations
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-HSP27 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biopharma & Bioprocessing [evonik.com]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing MK2-IN-5 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues when using the MK2 inhibitor, MK2-IN-5, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: this compound is a cell-permeable inhibitor of MAPK-activated protein kinase 2 (MK2). It functions as a pseudosubstrate, targeting the protein interaction domain within the p38 MAPK signaling pathway.[1][2] This inhibition prevents the phosphorylation of downstream targets of MK2, such as HSP27, which is involved in stress responses and actin polymerization.[1][2]
Q2: What are the potential causes of this compound toxicity in cell culture?
A: While specific toxicity data for this compound is limited, potential causes of toxicity with small molecule inhibitors in cell culture can include:
-
On-target toxicity: Inhibition of the MK2 pathway may interfere with essential cellular processes, such as cell survival signaling, potentially leading to apoptosis.
-
Off-target effects: The inhibitor may interact with other kinases or cellular proteins, leading to unintended and toxic consequences.
-
High concentrations: Excessive concentrations of the inhibitor can lead to non-specific effects and general cellular stress.
-
Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.
-
Extended incubation times: Prolonged exposure to the inhibitor may overwhelm cellular stress response mechanisms.
Q3: How can I determine if the observed toxicity is an on-target or off-target effect?
A: Differentiating between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Use a structurally different MK2 inhibitor: If a different MK2 inhibitor with a distinct chemical structure produces the same phenotype, it is more likely an on-target effect.
-
Rescue experiment: If possible, overexpressing a constitutively active form of a downstream effector of MK2 might rescue the cells from the inhibitor-induced toxicity.
-
Target engagement assays: Techniques like cellular thermal shift assay (CETSA) can confirm that this compound is binding to MK2 in your cells at the concentrations used.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed After Treatment with this compound
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a broad range of concentrations and narrow down to the lowest concentration that gives the desired biological effect. |
| Prolonged incubation time. | Optimize the incubation time. It's possible that a shorter exposure to this compound is sufficient to achieve the desired inhibition of the MK2 pathway without causing significant cell death. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO as your highest inhibitor concentration) to assess solvent toxicity. |
| On-target toxicity. | The inhibition of MK2 itself may be inducing apoptosis in your specific cell line. Consider using a lower, sub-maximal inhibitory concentration or exploring alternative strategies to modulate the pathway. |
| Off-target effects. | The inhibitor may be affecting other cellular targets. If possible, use a more specific MK2 inhibitor or validate your findings with genetic approaches like siRNA-mediated knockdown of MK2. |
Issue 2: Inconsistent Results or Lack of Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inhibitor instability. | Prepare fresh stock solutions of this compound regularly and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Cell passage number. | High-passage number cell lines can exhibit altered signaling pathways and drug sensitivities. Use low-passage cells and maintain a consistent passage number for your experiments. |
| Cell seeding density. | Inconsistent cell seeding density can lead to variability in results. Optimize and standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment. |
| Variability in experimental conditions. | Ensure all experimental parameters, such as incubation times, media changes, and reagent concentrations, are kept consistent across all experiments. |
Data Presentation
Table 1: Hypothetical Effect of this compound on Cell Viability in Different Cell Lines
The following table provides a hypothetical example of how to present quantitative data on the effect of this compound on cell viability. Researchers should generate their own data based on their specific cell lines and experimental conditions.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| HEK293T | 1 | 24 | 95.2 | 3.1 |
| 5 | 24 | 88.7 | 4.5 | |
| 10 | 24 | 75.4 | 5.2 | |
| 25 | 24 | 42.1 | 6.8 | |
| A549 | 1 | 24 | 98.1 | 2.5 |
| 5 | 24 | 92.3 | 3.8 | |
| 10 | 24 | 85.6 | 4.1 | |
| 25 | 24 | 68.9 | 5.9 | |
| Jurkat | 1 | 24 | 90.5 | 4.2 |
| 5 | 24 | 75.1 | 5.6 | |
| 10 | 24 | 52.8 | 6.3 | |
| 25 | 24 | 21.4 | 7.1 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration range of this compound that effectively inhibits the target without causing significant cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the IC50 (the concentration that inhibits cell growth by 50%).
Mandatory Visualization
Caption: p38 MAPK/MK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting decision tree for unexpected cytotoxicity with this compound.
References
Technical Support Center: MK2 Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with Mitogen-activated protein kinase-activated protein kinase 2 (MK2) inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value of my MK2 inhibitor significantly higher in my cell-based assay compared to the biochemical (cell-free) assay?
A1: This is a frequently observed discrepancy and can be attributed to several factors:
-
ATP Competition: In cell-based assays, inhibitors that are ATP-competitive must compete with high intracellular concentrations of ATP (millimolar range). This competition is absent in many biochemical assays, leading to an apparent decrease in inhibitor potency within the cellular environment.[1][2][3]
-
Cell Permeability: The inhibitor may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is applied externally.[1][4]
-
Efflux Pumps: Cells may actively transport the inhibitor out via efflux pumps, reducing its effective intracellular concentration.
-
Protein Binding: The inhibitor may bind to other intracellular proteins or lipids, reducing the fraction available to bind to MK2.
-
Inhibitor Stability: The inhibitor may be metabolized or degraded by intracellular enzymes.
Q2: I'm observing unexpected or off-target effects in my experiment. How can I be sure they are not caused by my MK2 inhibitor?
A2: Off-target effects are a known challenge, particularly with kinase inhibitors due to the structural similarity of ATP-binding sites across the kinome.[1]
-
Inhibitor Specificity: Early ATP-competitive MK2 inhibitors were known to have lower selectivity and could inhibit other kinases such as MK3, MK5, PKA, and CDK2.[1] Newer generations of inhibitors, including non-ATP-competitive and substrate-selective inhibitors (e.g., those targeting the p38α-MK2 complex), generally offer higher specificity.[4][5]
-
Upstream Inhibition: Ensure your inhibitor is not also acting on the upstream kinase, p38 MAPK. Inhibition of p38 can lead to a broader range of cellular effects and toxicities.[6][7][8]
-
Control Experiments: To validate that the observed phenotype is due to MK2 inhibition, consider the following controls:
-
Use a structurally distinct MK2 inhibitor to see if it recapitulates the phenotype.
-
Employ a negative control compound that is structurally similar to your inhibitor but inactive against MK2.
-
Utilize genetic approaches like siRNA or CRISPR/Cas9 to knockdown MK2 and compare the phenotype to that of inhibitor treatment.
-
Q3: My results with an MK2 inhibitor are inconsistent across different cell lines or experimental models. What could be the reason?
A3: The cellular context is critical for the activity of any signaling inhibitor.
-
Pathway Activation State: The basal activation state of the p38/MK2 pathway can vary significantly between different cell types. The effect of an MK2 inhibitor will be more pronounced in cells with a highly active pathway.
-
Expression Levels: The relative expression levels of p38, MK2, and their downstream substrates can differ, altering the cellular response to MK2 inhibition.
-
Compensatory Pathways: Some cell lines may have redundant or compensatory signaling pathways that are activated upon MK2 inhibition, masking the effect of the inhibitor.
Q4: What are the key differences between inhibiting p38 MAPK directly versus inhibiting MK2?
A4: While both strategies target the same signaling cascade, inhibiting the downstream kinase MK2 is often considered a more targeted approach.
-
Toxicity and Side Effects: Direct inhibition of p38 MAPK has been associated with toxicity and unwanted systemic side effects in clinical trials, potentially due to its broad range of substrates and functions.[6][7][9]
-
Specificity of Effect: Targeting MK2 is intended to block the specific pro-inflammatory outputs of the p38 pathway (like TNF-α and IL-6 production) while avoiding the modulation of other p38 substrates that might be involved in essential cellular processes.[6][7][10] This can help to uncouple the pro-inflammatory and anti-inflammatory axes regulated by p38.[11]
Troubleshooting Guides
Problem 1: No or Weak Inhibition of Downstream MK2 Substrates (e.g., HSP27 phosphorylation)
| Possible Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal inhibitor concentration for your specific cell line and experimental conditions. |
| Poor Inhibitor Solubility or Stability | Ensure the inhibitor is fully dissolved in the appropriate solvent and is stable under your experimental conditions (e.g., temperature, light exposure). Prepare fresh stock solutions regularly. |
| Low Basal MK2 Activity | Stimulate the p38/MK2 pathway with an appropriate agonist (e.g., LPS, anisomycin, IL-1β) to increase the signal window for observing inhibition.[12] |
| Incorrect Timing of Treatment | Optimize the pre-incubation time with the inhibitor before adding the stimulus, and the duration of the stimulus itself. |
| Cell Line Insensitivity | Confirm that your cell line expresses MK2 and its upstream activator p38 at sufficient levels. Consider using a different cell line known to have a robust p38/MK2 signaling response. |
Problem 2: High Background Signal in In Vitro Kinase Assay
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-quality ATP, kinase, substrate, and buffers. Filter buffers if necessary. |
| Autophosphorylation of Kinase | Reduce the concentration of the kinase in the reaction or decrease the reaction time. |
| Non-specific Binding to Plate | Use plates designed for low protein binding. Include a blocking agent (e.g., BSA) in your assay buffer. |
| ATP-Independent Signal | Run a control reaction without ATP to determine the level of background signal. |
Problem 3: Variability and Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell dispenser for plating.[13] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.[14] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular signaling and experimental outcomes. |
| Reagent Preparation and Handling | Equilibrate all reagents to the assay temperature before use. Ensure thorough but gentle mixing of reagents in the wells.[15] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for selected p38 and MK2 inhibitors to provide context on their relative potencies. Note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target(s) | IC50 (p38α) | IC50 (p38β) | IC50 (MK2) | Notes |
| SB203580 | p38α/β | 0.3-0.5 µM | Less sensitive | - | A widely used p38 inhibitor.[16] |
| BIRB-796 (Doramapimod) | p38α/β/γ/δ | 38 nM | 65 nM | - | A pan-p38 inhibitor.[16] |
| PH-797804 | p38α | 26 nM | ~104 nM | - | Selective for p38α over p38β.[16] |
| PF-3644022 | MK2 | - | - | 220 nM (Enzymatic) | An ATP-competitive MK2 inhibitor.[10] |
| CDD-450 (ATI-450) | p38α-MK2 complex | - | - | - | A substrate-selective inhibitor that targets the p38α-MK2 interface.[5] |
Experimental Protocols
Key Experiment: Western Blot for Phospho-HSP27 (a downstream target of MK2)
-
Cell Seeding: Plate cells (e.g., HeLa, U937) in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the MK2 inhibitor (and appropriate vehicle control) for 1-2 hours.
-
Stimulation: Add a known activator of the p38/MK2 pathway, such as Anisomycin (e.g., 10 µg/mL for 30 minutes) or LPS (for immune cells), to the media.
-
Cell Lysis: After stimulation, wash the cells once with ice-cold PBS. Lyse the cells directly in the well with 1X SDS-PAGE loading buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: While not essential if loading equal cell lysates, a BCA assay can be performed on parallel lysates in RIPA buffer for precise protein quantification.
-
SDS-PAGE and Transfer: Sonicate or heat the lysates to shear DNA and denature proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-HSP27 (Ser82) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total HSP27 or a housekeeping protein like GAPDH or β-actin.
Visualizations
References
- 1. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MK2: a novel molecular target for anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 9. Therapeutic MK2 inhibition blocks pathological vascular smooth muscle cell phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. p38 MAPK Activation | p38 MAPK Inhibitor Review [selleckchem.com]
Technical Support Center: Validating MK2-IN-5 Specificity in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MK2-IN-5, a pseudosubstrate inhibitor of MAPK-activated protein kinase 2 (MK2). Proper validation of inhibitor specificity is critical for accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable pseudosubstrate inhibitor of MK2. It targets the protein interaction domain within the MAPK pathway, preventing the phosphorylation of downstream MK2 substrates such as HSP25 and HSP27.[1]
Q2: What is a typical working concentration and treatment time for this compound?
A2: A common starting point for this compound concentration is in the range of 5-10 µM with a treatment time of approximately 2 hours.[1] However, the optimal concentration and duration should be determined empirically for each cell line and experimental endpoint through a dose-response and time-course experiment.
Q3: How can I confirm that this compound is inhibiting its target in my cells?
A3: The most direct way to confirm on-target activity is to assess the phosphorylation status of a known MK2 substrate. Heat shock protein 27 (HSP27) is a well-established downstream target of MK2.[1] A successful experiment will show a decrease in phosphorylated HSP27 (p-HSP27) levels upon treatment with this compound. This is typically measured by western blot.
Q4: What are the potential off-target effects of this compound?
Q5: What are appropriate controls for a cellular assay with this compound?
A5: To ensure the specificity of your results, several controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to control for any effects of the solvent itself.
-
Positive Control: Use a known activator of the p38/MK2 pathway (e.g., anisomycin, UV stress) to ensure the pathway is active in your cell system.
-
Negative Control (Inactive Analog): Ideally, use a structurally similar but inactive analog of this compound. If a validated inactive analog is not available, this control may not be feasible.
-
Genetic Controls (siRNA/shRNA/CRISPR): Use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to knockdown or knockout MK2 expression.[2] A specific inhibitor should recapitulate the phenotype observed with genetic perturbation of the target.
Troubleshooting Guides
Problem 1: No inhibition of downstream target phosphorylation (e.g., p-HSP27) is observed.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your specific cell line. |
| Treatment time is too short. | Conduct a time-course experiment to identify the optimal duration of inhibitor treatment. |
| The p38/MK2 pathway is not active in your cells. | Stimulate the pathway with a known activator (e.g., anisomycin, sorbitol, UV) to induce HSP27 phosphorylation before inhibitor treatment. |
| Poor cell permeability of the inhibitor. | While this compound is cell-permeable, permeability can vary between cell types. If possible, use a positive control inhibitor with known cell permeability to verify your assay system. |
| Incorrect antibody or western blot conditions. | Ensure your primary antibody for p-HSP27 is validated and you are using an appropriate blocking buffer (e.g., BSA for phospho-antibodies).[3] |
Problem 2: The observed phenotype is suspected to be an off-target effect.
| Possible Cause | Troubleshooting Step |
| This compound is inhibiting other kinases or cellular proteins. | Orthogonal Validation: Use a different, structurally unrelated MK2 inhibitor to see if it produces the same phenotype. |
| Genetic Validation: Use siRNA, shRNA, or CRISPR to specifically reduce MK2 levels.[2] The phenotype should be consistent with that observed with this compound treatment. | |
| Rescue Experiment: If possible, express a drug-resistant mutant of MK2 in your cells. If the phenotype is on-target, the drug-resistant mutant should rescue the effect of this compound. | |
| Cellular toxicity at the concentration used. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line. Use the inhibitor at a concentration well below its toxic threshold. |
Quantitative Data Summary
The following table summarizes key quantitative data for MK2 inhibitors. Note that IC50 values can vary significantly between different assay formats (biochemical vs. cellular) and cell lines.
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| This compound | MK2 | Biochemical (pseudosubstrate) | Ki = 8 µM | [1] |
| This compound | TGF-β1 induced CTGF and collagen type I | Cellular (primary human keloid fibroblasts) | 5-10 µM (effective concentration) | [1] |
| MK2 inhibitor IV | MK2 | Cellular (Multiple Myeloma cell lines) | IC50 ≈ 15 µM | [4] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-HSP27 Inhibition
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle control for 2 hours.
-
Stimulate the p38/MK2 pathway with a suitable agonist (e.g., 10 µg/mL anisomycin for 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-HSP27 (e.g., Ser82) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total HSP27 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 2: Validating On-Target Specificity with siRNA
-
siRNA Transfection:
-
Transfect cells with a validated siRNA targeting MK2 or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubate for 48-72 hours to allow for protein knockdown.
-
-
Verification of Knockdown:
-
Harvest a subset of cells to confirm MK2 knockdown by western blot or qRT-PCR.
-
-
Phenotypic Assay:
-
Perform your primary cellular assay with the MK2-knockdown and control cells.
-
In parallel, treat wild-type cells with this compound or a vehicle control.
-
-
Data Analysis: Compare the phenotype of MK2-knockdown cells to that of this compound-treated cells. A specific on-target effect should result in a similar phenotype.
Visualizations
Caption: The p38/MK2 signaling cascade and the inhibitory action of this compound.
Caption: A logical workflow for confirming the on-target specificity of this compound.
References
dealing with poor cell permeability of MK2-IN-5
Welcome to the technical support center for MK2-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pseudosubstrate inhibitor of MAPK-activated protein kinase 2 (MK2). It functions by targeting the protein interaction domain within the MAP kinase pathway, thereby preventing the phosphorylation of downstream targets of MK2, such as HSP25 and HSP27.[1][2]
Q2: What is the role of the p38/MK2 signaling pathway?
A2: The p38 MAPK/MK2 signaling pathway is a critical regulator of cellular responses to stress and inflammation.[3][4][5][6] Upon activation by cellular stressors, p38 MAPK phosphorylates and activates MK2. Activated MK2 then phosphorylates a variety of downstream substrates that are involved in processes such as cytokine production, cell migration, and cell survival.[3][6][7][8]
Q3: Why is my observed potency (IC50) of this compound in cell-based assays significantly lower than the reported biochemical IC50?
A3: It is common for the IC50 value of a kinase inhibitor to be higher in a cell-based assay compared to a biochemical (cell-free) assay.[9][10] This discrepancy can be attributed to several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High Intracellular ATP Concentration: The concentration of ATP inside a cell is much higher than that used in most biochemical assays. For ATP-competitive inhibitors, this can lead to a rightward shift in the IC50 value.[9]
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Off-target Effects and Cellular Metabolism: The compound may be metabolized or may interact with other cellular components, reducing its effective concentration at the target.
Troubleshooting Guide: Dealing with Poor Cell Permeability of this compound
This guide provides a systematic approach to addressing issues related to the poor cellular uptake of this compound.
Diagram: Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting poor cellular activity of this compound.
Step 1: Address Potential Solubility Issues
Poor aqueous solubility can be misinterpreted as poor permeability. Ensure that this compound is fully dissolved in your working solutions.
-
Symptom: Precipitate observed in cell culture media after adding the compound.
-
Recommendation:
-
Optimize Co-solvent Concentration: Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous cell culture medium, ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%) to avoid solvent-induced toxicity.
-
Sonication: Briefly sonicate the final working solution to aid dissolution.
-
pH Adjustment: If the compound has ionizable groups, slight adjustments to the pH of the buffer may improve solubility.
-
Step 2: Quantify Cell Permeability
To confirm that poor permeability is the issue, it is recommended to perform a direct measurement of its ability to cross a cell monolayer.
-
Recommended Experiment: Caco-2 or MDCK Transwell Permeability Assay.
-
Principle: These assays measure the rate at which a compound crosses a confluent monolayer of cells grown on a semi-permeable membrane. The output is the apparent permeability coefficient (Papp).
-
Interpretation: A low Papp value is indicative of poor passive diffusion across the cell membrane.
Step 3: Implement Uptake Enhancement Strategies
If poor permeability is confirmed, the following strategies can be employed to improve the cellular uptake of this compound.
-
Use of Cell-Penetrating Peptides (CPPs): Conjugating this compound to a CPP can facilitate its entry into cells.
-
Formulation with Nanoparticles: Encapsulating this compound in lipid-based or polymeric nanoparticles can enhance its cellular uptake, often through endocytic pathways.[11][12]
-
Use of Permeabilizing Agents: In some experimental setups, transient permeabilization of the cell membrane with agents like digitonin can be used, although this can have significant off-target effects and should be carefully controlled.
Step 4: Re-evaluate in Functional Assays
After implementing an uptake enhancement strategy, re-assess the activity of this compound in your functional cell-based assay (e.g., measuring the phosphorylation of a downstream target like HSP27).
Data Presentation
Table 1: Comparison of Biochemical vs. Expected Cellular Potency of MK2 Inhibitors
| Inhibitor Class | Biochemical IC50 Range | Expected Cellular IC50 Range | Key Factors for Discrepancy |
| Peptide-based (e.g., this compound) | nM to low µM | High µM to inactive | Poor cell permeability, potential for efflux |
| Small Molecule ATP-competitive | Low nM to µM | 10-100 fold higher than biochemical IC50 | High intracellular ATP concentration, cell permeability, efflux |
Note: This table represents typical trends for kinase inhibitors. Specific values for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Caco-2 Transwell Permeability Assay
This protocol provides a general framework for assessing the permeability of a compound like this compound.
I. Materials
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer Yellow dye
-
Test compound (this compound) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
II. Method
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts. Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Additionally, perform a Lucifer Yellow permeability test to confirm the tightness of the cell junctions.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of this compound in HBSS.
-
For Apical to Basolateral (A-B) permeability: Add the dosing solution to the apical compartment and fresh HBSS to the basolateral compartment.
-
For Basolateral to Apical (B-A) permeability: Add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes). At the end of the experiment, also take a sample from the donor compartment.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.[13]
-
Visualizations
Diagram: p38/MK2 Signaling Pathway
Caption: Simplified p38/MK2 signaling pathway and the point of intervention for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. In Silico Strategies for Designing of Peptide Inhibitors of Oncogenic K-Ras G12V Mutant: Inhibiting Cancer Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Western Blot Results with MK2-IN-5
Welcome to the technical support center for MK2-IN-5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret western blot results obtained when using this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeant pseudosubstrate inhibitor of MAPK-activated protein kinase 2 (MK2). It functions by targeting the protein interaction domain within the p38 MAPK signaling pathway, effectively preventing the phosphorylation of downstream MK2 substrates like HSP25 and HSP27.[1][2]
Q2: What is the expected outcome of treating cells with this compound on a western blot?
A2: The primary expected outcome is a dose-dependent decrease in the phosphorylation of MK2 substrates. The most commonly probed substrate is Heat Shock Protein 27 (HSP27) at serine 82 (p-HSP27 Ser82). You should observe a significant reduction in the p-HSP27 signal in treated samples compared to the vehicle control, while the total HSP27 levels should remain unchanged.
Q3: Should I expect to see a change in total MK2 or p38 MAPK protein levels after this compound treatment?
A3: In the short term, this compound is not expected to alter the total protein levels of MK2 or its upstream activator, p38 MAPK. However, it is important to note that the stability of p38 MAPK and MK2 can be interdependent.[3] Prolonged activation of the p38 pathway can lead to the degradation of MK2 after its dissociation from p38.[4] Therefore, if your experimental stimulus induces sustained p38 activation, you might observe a decrease in total MK2 levels over time, which is independent of the inhibitor's direct action.
Q4: Can this compound affect the phosphorylation of p38 MAPK?
A4: this compound targets MK2, which is downstream of p38 MAPK. Therefore, it is not expected to directly inhibit the phosphorylation of p38 MAPK at Thr180/Tyr182. You should still be able to detect p-p38 MAPK in response to your stimulus.
Troubleshooting Unexpected Western Blot Results
Here are some common unexpected western blot results when using this compound and potential interpretations:
| Unexpected Result | Possible Cause | Troubleshooting Steps |
| No change in p-HSP27 levels | 1. Inactive this compound: The inhibitor may have degraded. 2. Insufficient inhibitor concentration or incubation time: The dose or duration of treatment may not be optimal for your cell type and stimulus. 3. Low MK2 activity: The stimulus used may not be effectively activating the p38/MK2 pathway. | 1. Verify inhibitor activity: Use a fresh stock of this compound. 2. Perform a dose-response and time-course experiment: Titrate the concentration of this compound and vary the incubation time to find the optimal conditions. 3. Confirm pathway activation: Run a positive control for p38 activation (e.g., anisomycin treatment) and probe for p-p38 (Thr180/Tyr182) to ensure the pathway is being activated by your stimulus. |
| Decreased total MK2 protein levels | 1. Stimulus-induced MK2 degradation: Sustained activation of the p38 pathway can lead to the dissociation of the p38-MK2 complex and subsequent degradation of free MK2.[4] 2. Loading inconsistencies: Unequal protein loading between lanes. | 1. Perform a time-course experiment: Analyze total MK2 levels at different time points after stimulus addition in the presence and absence of this compound. 2. Normalize to a loading control: Always probe for a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. |
| Decreased total p38 MAPK protein levels | Interdependent stability: There is evidence of mutual stabilization between p38 MAPK and MK2. A significant reduction in MK2 levels over time could potentially impact p38 stability.[3] | Monitor both total p38 and total MK2 levels: In long-term experiments, assess the levels of both proteins to see if there is a correlation in their reduction. |
| Increased phosphorylation of Akt (Ser473) or ERK1/2 (Thr202/Tyr204) | Compensatory pathway activation: Inhibition of one signaling pathway can sometimes lead to the upregulation of parallel survival pathways, such as the PI3K/Akt or MEK/ERK pathways, as a feedback mechanism.[1][2] | Probe for key proteins in other signaling pathways: Include antibodies against p-Akt, total Akt, p-ERK, and total ERK in your western blot analysis to investigate potential crosstalk and compensatory signaling. |
| Appearance of non-specific bands | 1. Antibody cross-reactivity: The primary or secondary antibody may be cross-reacting with other proteins. 2. High antibody concentration: Using too much antibody can lead to non-specific binding. | 1. Use highly specific antibodies: Ensure your antibodies are validated for the application. 2. Optimize antibody concentrations: Perform a titration of your primary and secondary antibodies to determine the optimal dilution. 3. Include appropriate controls: Run a lane with lysate from cells known not to express the target protein (negative control) if possible. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western Blot analysis with this compound.
Caption: A decision tree for troubleshooting unexpected Western Blot results with this compound.
Experimental Protocol: Western Blotting for p-HSP27 Inhibition by this compound
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours, if required for your experiment.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with your agonist (e.g., anisomycin, LPS, TNF-α) for the appropriate time to induce p38/MK2 pathway activation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-HSP27 (Ser82) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
-
Stripping and Reprobing (Optional):
-
To analyze total protein levels, you can strip the membrane and re-probe with antibodies for total HSP27, total MK2, total p38, and a loading control (e.g., GAPDH).
-
This technical support guide provides a framework for interpreting your western blot results when using this compound. Remember that signaling pathways are complex and can vary between cell types and experimental conditions. Careful experimental design and the use of appropriate controls are crucial for accurate data interpretation.
References
long-term stability of MK2-IN-5 in storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of MK2-IN-5, a pseudosubstrate inhibitor of MAPK-activated protein kinase 2 (MK2). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a cell-permeable peptide that acts as a pseudosubstrate inhibitor of MK2, a key downstream kinase in the p38 MAPK signaling pathway. By mimicking the substrate of MK2, it competitively inhibits the phosphorylation of downstream targets, such as Hsp25/Hsp27. This inhibition can modulate cellular processes like inflammation, cell migration, and actin polymerization.[1]
2. What are the recommended long-term storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. The following storage conditions are recommended based on general guidelines for peptide-based inhibitors:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Protect from moisture and light. |
| 4°C | Up to 2 years | For shorter-term storage. Protect from moisture and light. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
3. How should I reconstitute and prepare stock solutions of this compound?
For optimal results, follow these steps for reconstitution:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of peptide inhibitors.[3][4]
-
Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Reconstitute the peptide in sterile, anhydrous DMSO to a desired stock concentration (e.g., 10 mM). To aid dissolution, gentle vortexing or brief sonication can be applied.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes before storing at -80°C or -20°C.[4][5]
4. Is this compound stable in aqueous solutions and cell culture media?
Peptide-based inhibitors can have limited stability in aqueous solutions due to potential degradation by proteases present in serum-containing media. It is recommended to prepare fresh dilutions of this compound in your experimental buffer or cell culture medium immediately before use. Avoid prolonged storage of the inhibitor in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Cell Permeability | Although designed to be cell-permeable, efficiency can vary between cell types. Increase the incubation time or the concentration of this compound. As a control, consider using a validated positive control inhibitor for the p38/MK2 pathway.[6] |
| Compound Degradation | Peptides are susceptible to degradation. Ensure proper storage of the lyophilized powder and stock solutions. Prepare fresh dilutions from a frozen aliquot for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[7] Peptides containing residues like Cysteine, Tryptophan, or Methionine are particularly prone to oxidation.[7] |
| Incorrect Final Concentration | Verify all dilution calculations. Ensure that the final concentration of DMSO in the cell culture medium is non-toxic (typically below 0.5%) as higher concentrations can affect cell viability and experimental outcomes.[8][9] |
| Suboptimal Assay Conditions | Optimize the timing of inhibitor treatment relative to cell stimulation. Ensure that the p38/MK2 pathway is activated in your experimental model at the time of measurement. |
Problem 2: Solubility Issues
| Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation in Aqueous Buffer | High concentrations of the inhibitor may precipitate when diluted from a DMSO stock into an aqueous buffer or medium. Perform serial dilutions to reach the final desired concentration. Ensure thorough mixing after each dilution step. |
| Compound Aggregation | Peptide inhibitors can be prone to aggregation, reducing their effective concentration and activity.[10] If solubility issues persist, brief sonication of the stock solution may help. When preparing working solutions, add the DMSO stock to the aqueous buffer while vortexing to promote rapid mixing. |
Experimental Protocols
In Vitro Kinase Assay for MK2 Activity
This protocol provides a general framework for assessing the inhibitory activity of this compound on MK2 kinase.
Materials:
-
Active MK2 enzyme
-
MK2 substrate (e.g., recombinant Hsp27)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. Include a vehicle control (e.g., DMSO).
-
In a microplate, add the MK2 enzyme and the this compound dilutions (or vehicle).
-
Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the MK2 substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
Visualizing the p38/MK2 Signaling Pathway and Experimental Workflow
p38/MK2 Signaling Pathway
Caption: p38/MK2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Testing this compound in a Cell-Based Assay
Caption: Workflow for evaluating this compound efficacy in a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. manuals.plus [manuals.plus]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Challenges in Discovering Drugs That Target the Protein–Protein Interactions of Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
Validation & Comparative
Validating MK2-IN-5: A Comparative Guide to HSP27 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MK2-IN-5 and other inhibitors targeting the MAPK-activated protein kinase 2 (MK2)/Heat Shock Protein 27 (HSP27) signaling pathway. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to aid in the evaluation of these compounds for research and drug development purposes.
Performance Comparison of MK2 Inhibitors
The inhibitory activities of this compound and alternative compounds against the MK2/HSP27 pathway are summarized below. This data, gathered from various in vitro and cellular assays, allows for a direct comparison of their potency.
| Inhibitor | Target | Mechanism of Action | Key Potency Value |
| This compound | MK2 | Pseudosubstrate | K_i = 8 µM[1] |
| PF-3644022 | MK2 | ATP-competitive | IC_50 = 5.2 nM[2][3][4] |
| ATI-450 (Zunsemetinib) | p38α/MK2 pathway | Inhibits the p38α/MK2 complex | Cellular IC_80 for p-HSP27 inhibition at 50mg BID dose[5] |
The MK2/HSP27 Signaling Pathway
Under conditions of cellular stress, the p38 MAPK cascade is activated, leading to the phosphorylation and activation of its downstream substrate, MK2. Activated MK2 then directly phosphorylates HSP27 at specific serine residues. This phosphorylation event is a critical regulator of various cellular processes, including stress resistance, actin organization, and apoptosis. The pathway is a key target for therapeutic intervention in inflammatory diseases and cancer.
Caption: The p38 MAPK/MK2 signaling cascade leading to HSP27 phosphorylation.
Experimental Validation Workflow
Validating the inhibitory activity of compounds like this compound on HSP27 phosphorylation typically involves a series of in vitro and cell-based assays. A generalized workflow is outlined below, starting from a biochemical assay to confirm direct enzyme inhibition, followed by a cell-based assay to assess activity in a physiological context.
Caption: A typical workflow for validating MK2 inhibitors.
Experimental Protocols
In Vitro MK2 Kinase Assay for IC50 Determination
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against MK2 in a cell-free system.
Materials:
-
Recombinant active MK2 enzyme
-
Recombinant HSP27 protein (substrate)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2 mM DTT, 0.01% Triton X-100)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing recombinant MK2 enzyme and HSP27 substrate in kinase assay buffer.
-
Add serial dilutions of the test compound to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining kinase activity using a suitable detection reagent, such as the ADP-Glo™ system, which quantifies the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Western Blot for Phospho-HSP27 in a Cell-Based Assay
This protocol assesses the ability of an inhibitor to block HSP27 phosphorylation in a cellular context.
Materials:
-
Cell line known to express the p38/MK2/HSP27 pathway (e.g., HeLa, U937)
-
Cell culture medium and supplements
-
Stress-inducing agent (e.g., Anisomycin, UV radiation, or TNF-α)
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-HSP27 (Ser82) and mouse anti-total HSP27
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce cellular stress to activate the p38/MK2 pathway.
-
After the desired incubation time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total HSP27.
-
Quantify the band intensities to determine the extent of inhibition of HSP27 phosphorylation.
References
- 1. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The MK2/Hsp27 axis is a major survival mechanism for pancreatic ductal adenocarcinoma under genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the MK2 Inhibitor ATI-450 in Healthy Subjects: A Placebo-Controlled, Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aclaris Therapeutics Announces Positive Results From Phase 1 Single and Multiple Ascending Dose Trial of ATI-450, an Investigational Oral MK2 Inhibitor - BioSpace [biospace.com]
A Comparative Guide to MK2 Inhibitors: MK2-IN-5 vs. PF-3644022
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MK2): the pseudosubstrate inhibitor MK2-IN-5 and the ATP-competitive inhibitor PF-3644022. This document summarizes their mechanisms of action, efficacy based on available experimental data, and the experimental protocols used for their evaluation.
Introduction to MK2 Inhibition
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a crucial role in the inflammatory response. It is a key downstream substrate of p38 MAPK and is involved in the regulation of synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6). Inhibition of MK2 is a promising therapeutic strategy for a range of inflammatory diseases. This guide focuses on two distinct classes of MK2 inhibitors: this compound, a peptide-based pseudosubstrate inhibitor, and PF-3644022, a small molecule ATP-competitive inhibitor.
Mechanism of Action
This compound acts as a pseudosubstrate inhibitor of MK2.[1] Pseudosubstrates mimic the phosphorylation site of a true substrate but lack the hydroxyl group of the target serine or threonine, thereby binding to the kinase's active site without being phosphorylated and competitively inhibiting the binding of genuine substrates. This compound specifically targets the protein interaction domain within the MAPK pathway.[1]
PF-3644022 is a potent, ATP-competitive inhibitor of MK2.[2][3] It binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of MK2 substrates.[4]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and PF-3644022, highlighting the significant difference in their potency.
Table 1: In Vitro Efficacy
| Parameter | This compound | PF-3644022 |
| Mechanism of Action | Pseudosubstrate | ATP-Competitive |
| Ki | 8 µM[1] | 3 nM[2][3] |
| IC50 (MK2 enzyme) | Not available | 5.2 nM[2] |
Table 2: Cellular Efficacy
| Assay | This compound | PF-3644022 |
| Inhibition of HSP27/HSP25 Phosphorylation | Effective at 5-10 µM (in human keloid fibroblasts)[1] and 2 mg/kg (in a mouse model)[1] | IC50 = 201 nM (for phospho-Ser82 HSP27 in U937 cells)[3] |
| Inhibition of TNFα Production | Not available | IC50 = 160 nM (in U937 monocytic cells and PBMCs)[2][3] |
| Inhibition of TNFα Production (Human Whole Blood) | Not available | IC50 = 1.6 µM[3] |
| Inhibition of IL-6 Production (Human Whole Blood) | Not available | IC50 = 10.3 µM[3] |
Table 3: In Vivo Efficacy
| Model | This compound | PF-3644022 |
| Ventilator-associated lung injury model (mouse) | Decreased HSP25 phosphorylation at 2 mg/kg (single i.p. injection)[1] | Not available |
| LPS-challenged rat (acute) | Not available | ED50 = 6.9 mg/kg (oral, for TNFα inhibition)[3] |
| Streptococcal cell wall-induced arthritis (rat, chronic) | Not available | ED50 = 20 mg/kg (oral, for inhibition of paw swelling)[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38/MK2 signaling pathway targeted by both inhibitors and a general workflow for evaluating their efficacy.
Caption: The p38/MK2 signaling pathway leading to inflammation.
Caption: General experimental workflow for evaluating MK2 inhibitors.
Experimental Protocols
In Vitro Kinase Assay (for PF-3644022)
This assay measures the direct inhibitory effect of a compound on MK2 enzyme activity.
-
Materials: Recombinant human MK2, fluorescently labeled HSP27 peptide substrate, ATP, assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.0005% Tween 20, pH 7.5), PF-3644022.
-
Procedure:
-
Prepare serial dilutions of PF-3644022.
-
In a microplate, combine the MK2 enzyme, the HSP27 peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a fixed concentration of ATP (often at the Km value for ATP).
-
Incubate the reaction at room temperature for a predetermined time, ensuring the reaction is in the linear phase.
-
Terminate the reaction by adding EDTA.
-
Separate the phosphorylated and unphosphorylated peptide substrate using an electrophoretic mobility shift assay (e.g., Caliper LabChip 3000).
-
Quantify the amount of phosphorylated product.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[1]
-
Cellular Assay for TNFα Production (for PF-3644022)
This assay determines the ability of an inhibitor to block the production of TNFα in a cellular context.
-
Cell Line: Human U937 monocytic cells or peripheral blood mononuclear cells (PBMCs).
-
Materials: Cell culture medium, LPS, PF-3644022, TNFα ELISA kit.
-
Procedure:
-
Plate the cells at a suitable density.
-
Pre-treat the cells with various concentrations of PF-3644022 for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNFα production.
-
Incubate for a specified period (e.g., 4 hours for U937 cells, 16 hours for PBMCs).
-
Collect the cell supernatant.
-
Measure the concentration of TNFα in the supernatant using an ELISA kit.
-
Calculate the IC50 value by plotting the percentage of TNFα inhibition against the inhibitor concentration.[1]
-
Western Blot for Phosphorylated HSP27 (General Protocol)
This method is used to detect the phosphorylation status of HSP27, a direct substrate of MK2, in cells treated with an inhibitor.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat cells with the MK2 inhibitor (this compound or PF-3644022) for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., TGF-β1, LPS, or sorbitol) to activate the p38/MK2 pathway.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated HSP27 (e.g., anti-phospho-HSP27 Ser82).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total HSP27 or a housekeeping protein like GAPDH or β-actin.
-
Conclusion
This compound and PF-3644022 represent two distinct approaches to inhibiting MK2. PF-3644022 is a highly potent, small molecule, ATP-competitive inhibitor with well-characterized in vitro, cellular, and in vivo efficacy. Its nanomolar potency makes it a valuable tool for studying the physiological and pathological roles of MK2. In contrast, this compound is a peptide-based pseudosubstrate inhibitor with significantly lower potency (in the micromolar range). While it offers a different mechanism of action that may be useful in specific experimental contexts, its utility is limited by its lower efficacy and the general challenges associated with peptide-based inhibitors, such as cell permeability and stability. For researchers seeking a potent and well-validated tool for MK2 inhibition in a wide range of applications, PF-3644022 is the superior choice based on the currently available data.
References
- 1. PF-3644022 | inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to MK2-IN-5 and Other MK2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MK2-IN-5 with other prominent MAPK-activated protein kinase 2 (MK2) inhibitors. The following sections detail the performance of these inhibitors, supported by experimental data, and outline the methodologies for key experiments.
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a critical enzyme in the inflammatory signaling cascade, primarily activated by p38 MAPK. Its role in regulating the synthesis of pro-inflammatory cytokines such as TNFα and IL-6 has made it an attractive therapeutic target for a range of inflammatory diseases. This guide focuses on a comparative analysis of this compound, a pseudosubstrate inhibitor, against other well-characterized MK2 inhibitors with different mechanisms of action.
Performance Comparison of MK2 Inhibitors
The efficacy and selectivity of MK2 inhibitors are crucial for their potential as research tools and therapeutic agents. The following tables summarize the available quantitative data for this compound and other selected inhibitors.
Table 1: Biochemical Potency and Cellular Activity of MK2 Inhibitors
| Inhibitor | Mechanism of Action | Biochemical Potency (MK2) | Cellular Activity (TNFα Inhibition) | Cellular Activity (HSP27 Phosphorylation Inhibition) |
| This compound | Pseudosubstrate | Ki = 8 µM | Data not available | Inhibits HSP25/27 phosphorylation |
| PF-3644022 | ATP-competitive | IC50 = 5.2 nM[1][2], Ki = 3 nM[2] | IC50 = 160 nM (U937 cells)[1][2] | IC50 = 86.4 nM (U937 cells)[3] |
| MK2 Inhibitor III (MK2-IN-3) | ATP-competitive | IC50 = 8.5 nM[1][4] | IC50 = 4.4 µM (U937 cells)[1][5] | Data not available |
| Zunsemetinib (ATI-450) | p38α/MK2 complex inhibitor | Selectively blocks p38α activation of MK2[1] | Inhibits IL-1β and TNFα at 1–10 μM[1] | Data not available |
Table 2: Kinase Selectivity Profile of Selected MK2 Inhibitors
| Inhibitor | MK3 Inhibition | MK5 Inhibition | Other Kinases Inhibited |
| This compound | Data not available | Data not available | Data not available |
| PF-3644022 | IC50 = 53 nM[2] | Data not available | PRAK (IC50 = 5.0 nM), MNK2 (IC50 = 148 nM)[2] |
| MK2 Inhibitor III (MK2-IN-3) | IC50 = 210 nM[1][5] | IC50 = 81 nM[1][5] | Weak or inactive against several other kinases[5] |
| Zunsemetinib (ATI-450) | Spares p38α activation of other effectors like PRAK and ATF2[1] | Spares p38α activation of other effectors like PRAK and ATF2 | Data not available |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the inhibitor's target and the methods used for their evaluation, the following diagrams illustrate the MK2 signaling pathway and a general experimental workflow for assessing inhibitor efficacy.
Caption: The p38/MK2 signaling pathway, a key regulator of inflammatory responses.
Caption: A generalized workflow for evaluating the biochemical and cellular efficacy of MK2 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize MK2 inhibitors.
MK2 Kinase Assay (Biochemical IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of MK2.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant MK2.
-
Materials:
-
Recombinant active MK2 enzyme.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP at a concentration close to its Km for MK2.
-
A specific MK2 substrate, such as a synthetic peptide derived from HSP27.
-
Test inhibitor at various concentrations.
-
A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay kit which measures ADP production).
-
384-well plates.
-
-
Procedure:
-
Add the kinase buffer, recombinant MK2 enzyme, and the test inhibitor at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For instance, with the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Record the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular HSP27 Phosphorylation Inhibition Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a key downstream substrate of MK2 within a cellular context.
-
Objective: To determine the IC50 of a test compound for the inhibition of stimulus-induced HSP27 phosphorylation in cells.
-
Materials:
-
A suitable cell line (e.g., U937 human monocytic cells).
-
Cell culture medium and supplements.
-
A stimulus to activate the p38/MK2 pathway (e.g., Lipopolysaccharide - LPS).
-
Test inhibitor at various concentrations.
-
Lysis buffer.
-
Antibodies for Western blotting: primary antibodies against phospho-HSP27 (Ser82) and total HSP27, and a suitable secondary antibody.
-
Alternatively, an ELISA-based method with specific capture and detection antibodies can be used for higher throughput.
-
-
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere or stabilize.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a pro-inflammatory agent like LPS to induce HSP27 phosphorylation.
-
After the stimulation period, lyse the cells and collect the protein extracts.
-
Quantify the levels of phosphorylated HSP27 and total HSP27 using Western blotting or ELISA.
-
Normalize the phosphorylated HSP27 signal to the total HSP27 signal.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular TNFα Production Inhibition Assay
This assay assesses the functional consequence of MK2 inhibition by measuring the reduction in the production of the pro-inflammatory cytokine TNFα.
-
Objective: To determine the IC50 of a test compound for the inhibition of stimulus-induced TNFα production.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like U937.
-
Cell culture medium.
-
LPS as a stimulus.
-
Test inhibitor at various concentrations.
-
TNFα ELISA kit.
-
-
Procedure:
-
Isolate and culture PBMCs or seed U937 cells in culture plates.
-
Pre-treat the cells with a range of concentrations of the test inhibitor.
-
Stimulate the cells with LPS to induce TNFα production.
-
Incubate for an appropriate time to allow for cytokine secretion (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNFα inhibition for each concentration of the inhibitor compared to the LPS-stimulated control.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The landscape of MK2 inhibitors is diverse, with compounds exhibiting different mechanisms of action, potencies, and selectivities. This compound, as a pseudosubstrate inhibitor, offers a distinct approach compared to the more common ATP-competitive inhibitors like PF-3644022 and MK2 Inhibitor III, and the novel p38α/MK2 complex inhibitor, Zunsemetinib. While direct comparative data for this compound is limited, its unique mechanism warrants further investigation. The selection of an appropriate MK2 inhibitor for research or therapeutic development will depend on the specific requirements of the study, including the desired potency, selectivity profile, and mechanism of action. The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of these valuable research tools.
References
- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. MK2 Inhibitor III | MAPKAPK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
A Comparative Guide to the Specificity of MK2 Inhibitors: MK2-IN-5 vs. MK2-IN-3
For researchers in pharmacology and drug development, the specificity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This guide provides a detailed comparison of two inhibitors targeting Mitogen-activated protein kinase-activated protein kinase 2 (MK2): MK2-IN-5 and MK2-IN-3. By examining their mechanisms of action, kinase selectivity profiles, and the experimental methodologies used for their characterization, this document aims to provide a clear and objective assessment to aid in the selection of the most appropriate compound for your research needs.
Introduction to MK2 and its Inhibitors
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a pivotal role in the inflammatory response. It is a key downstream substrate of p38 MAPK and is involved in the regulation of synthesis of pro-inflammatory cytokines such as TNF-α. The development of selective MK2 inhibitors is a promising therapeutic strategy for a range of inflammatory diseases.
This guide focuses on two distinct classes of MK2 inhibitors:
-
This compound: A pseudosubstrate inhibitor that targets the protein interaction domain within the MAPK pathway.[1] It functions by mimicking the natural substrate of MK2, thereby preventing the phosphorylation of downstream targets like HSP27.[1]
-
MK2-IN-3: An ATP-competitive inhibitor that binds to the ATP-binding pocket of MK2, preventing the transfer of phosphate from ATP to its substrates.
Comparative Analysis of Inhibitor Specificity
The specificity of a kinase inhibitor is paramount to minimize off-target effects and ensure that the observed biological outcomes are a direct result of inhibiting the intended target. Below is a summary of the available quantitative data on the specificity and potency of this compound and MK2-IN-3.
Quantitative Inhibitor Profile
| Inhibitor | Type | Target | Potency |
| This compound | Pseudosubstrate | MK2 | K_i = 8 µM[1] |
| MK2-IN-3 | ATP-Competitive | MK2 | IC_50 = 8.5 nM |
A broad-spectrum kinase selectivity profile for this compound is not publicly available. Therefore, a direct comparison of its off-target effects with MK2-IN-3 is not possible at this time.
Kinase Selectivity Profile of MK2-IN-3
The following table summarizes the inhibitory activity of MK2-IN-3 against a panel of related kinases, demonstrating its selectivity for MK2.
| Kinase Target | IC_50 | Fold Selectivity vs. MK2 |
| MK2 | 8.5 nM | 1 |
| MK5 (PRAK) | 81 nM | ~9.5 |
| MK3 | 210 nM | ~24.7 |
| ERK2 | 3,440 nM | ~405 |
| MNK1 | 5,700 nM | ~670 |
| p38α | >100,000 nM | >11,765 |
| MSK1 | >200,000 nM | >23,529 |
| MSK2 | >200,000 nM | >23,529 |
| CDK2 | >200,000 nM | >23,529 |
| JNK2 | >200,000 nM | >23,529 |
| IKK2 | >200,000 nM | >23,529 |
Signaling Pathways and Mechanisms of Inhibition
The diagrams below, generated using the DOT language, illustrate the p38/MK2 signaling pathway and the distinct mechanisms of action of this compound and MK2-IN-3.
Caption: The p38/MK2 signaling cascade.
Caption: Mechanisms of MK2 inhibition.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of inhibitor specificity and efficacy. Below are representative protocols for key assays used in the characterization of MK2 inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Workflow Diagram:
References
A Comparative Analysis of ATP-Competitive and Non-Competitive MK2 Inhibitors for Researchers
For researchers and professionals in drug development, understanding the nuances of kinase inhibition is paramount. This guide provides an objective comparison of ATP-competitive and non-competitive inhibitors of MAPK-activated protein kinase 2 (MK2), a key player in the inflammatory response. We will delve into their mechanisms, present supporting experimental data, and provide detailed protocols for key assays.
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that is a downstream substrate of p38 MAPK.[1][2] The p38/MK2 signaling pathway is a critical regulator of the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and interleukin-8 (IL-8).[3][4][5] This central role in inflammation has made MK2 an attractive therapeutic target for a host of inflammatory and autoimmune diseases.[5]
In the quest for effective MK2 inhibition, two primary strategies have emerged: ATP-competitive and non-competitive (or allosteric) inhibition. Each approach presents a unique set of advantages and challenges that are crucial for researchers to consider during drug discovery and development.
Mechanism of Action: A Tale of Two Binding Sites
ATP-competitive inhibitors function by binding to the highly conserved ATP-binding pocket of the MK2 enzyme.[5][6] By occupying this site, they directly prevent the binding of ATP, which is essential for the kinase to phosphorylate its substrates. While this is a direct and potent mechanism of inhibition, the high degree of similarity in the ATP-binding site across the kinome presents a significant challenge for achieving selectivity.[5][6] This can lead to off-target effects and potential toxicities.[5] Furthermore, the high intracellular concentrations of ATP can necessitate higher concentrations of the inhibitor to achieve a therapeutic effect, a phenomenon often reflected in a poor biochemical efficiency (the ratio of in-vitro potency to cellular activity).[5][7]
Non-competitive (allosteric) inhibitors , in contrast, bind to a site on the kinase that is distinct from the ATP-binding pocket.[8] This binding event induces a conformational change in the enzyme that alters the structure of the active site, thereby preventing substrate binding or catalysis without directly competing with ATP.[6] Allosteric sites are generally less conserved across different kinases, offering a promising avenue for developing highly selective inhibitors with potentially fewer off-target effects.[8][9] This can lead to a better safety profile and improved therapeutic window.
Quantitative Comparison of MK2 Inhibitors
The following tables summarize key quantitative data for representative ATP-competitive and non-competitive MK2 inhibitors.
Table 1: Biochemical and Cellular Potency of MK2 Inhibitors
| Inhibitor Class | Example Compound | Target | Ki (nM) | IC50 (Enzymatic, nM) | IC50 (Cellular, TNFα inhibition, nM) |
| ATP-Competitive | PF-3644022 | MK2 | 3[10][11][12] | 5.18 - 5.2[2][11] | 160[10][11][12][13] |
| Non-Competitive | Compound 28 | MK2 | Not Reported | 8[14] | 310[14] |
| MK2 Pathway Inhibitor | ATI-450 (Zunsemetinib) | MK2 Pathway | Not Reported | Not Reported | IC80 for TNFα inhibition covered by 50mg BID dosing[1] |
Table 2: Clinical Trial Data for ATI-450 (Zunsemetinib) in Rheumatoid Arthritis
| Clinical Trial Phase | Key Findings | Outcome |
| Phase 2a | Demonstrated durable clinical activity with a marked and sustained reduction in DAS28-CRP. ACR20/50/70 response observed in 60%, 33%, and 20% of patients in the treatment arm, respectively, at week 12.[3] | Positive preliminary results supporting further development.[3] |
| Phase 2b | Did not meet the primary endpoint of ACR20 response or any secondary efficacy endpoints at 12 weeks. No notable differentiation between zunsemetinib and placebo. | Further development for rheumatoid arthritis was discontinued. |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the MK2 signaling pathway and a typical experimental workflow for comparing MK2 inhibitors.
Caption: The p38/MK2 signaling cascade, a key pathway in the inflammatory response.
Caption: A typical experimental workflow for the evaluation of MK2 inhibitors.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments cited in the evaluation of MK2 inhibitors.
MK2 Kinase Activity Assay (Biochemical IC50/Ki Determination)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the MK2 enzyme.
-
Materials:
-
Recombinant human MK2 enzyme
-
Fluorescently labeled Heat Shock Protein 27 (HSP27) peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, pH 7.5)
-
Test compounds (inhibitors) dissolved in DMSO
-
Microplate reader capable of detecting fluorescence
-
-
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase reaction buffer, the HSP27 peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a solution of ATP and recombinant MK2 enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of phosphorylated substrate using a microplate reader. The signal is typically measured as a change in fluorescence polarization or through electrophoretic separation of phosphorylated and unphosphorylated substrate.[10]
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (ATP-competitive vs. non-competitive), the assay is performed with varying concentrations of both the inhibitor and ATP.[10][12]
-
Cellular TNFα Production Assay (ELISA)
This cell-based assay quantifies the inhibition of TNFα production in immune cells stimulated with lipopolysaccharide (LPS).
-
Materials:
-
Human monocytic cell line (e.g., U937) or peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium
-
LPS from E. coli
-
Test compounds dissolved in DMSO
-
Human TNFα ELISA kit
-
Microplate reader for absorbance measurement
-
-
Protocol:
-
Plate the cells (e.g., U937 cells or PBMCs) in a 96-well plate and culture overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour.[10]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNFα production.
-
Incubate the cells for a specified time (e.g., 4 hours for U937 cells, 16 hours for PBMCs).[10]
-
Collect the cell culture supernatant.
-
Quantify the amount of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.[9][15][16][17][18] This typically involves the following steps:
-
Addition of standards and samples to a microplate pre-coated with a TNFα capture antibody.
-
Incubation to allow TNFα to bind to the capture antibody.
-
Washing to remove unbound substances.
-
Addition of a biotin-conjugated detection antibody.
-
Incubation and washing.
-
Addition of a streptavidin-HRP conjugate.
-
Incubation and washing.
-
Addition of a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.
-
Measuring the absorbance at 450 nm.
-
-
Calculate the percent inhibition of TNFα production for each compound concentration.
-
Determine the cellular IC50 value from the dose-response curve.
-
HSP27 Phosphorylation Assay (Western Blot)
This assay assesses the inhibition of MK2 activity within cells by measuring the phosphorylation of its direct downstream substrate, HSP27.
-
Materials:
-
Cells (e.g., U937)
-
LPS
-
Test compounds
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-HSP27 (e.g., Ser82) and anti-total-HSP27
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with the test compound and stimulate with LPS as described in the TNFα assay.
-
Lyse the cells in lysis buffer to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total HSP27.
-
Quantify the band intensities to determine the ratio of phosphorylated HSP27 to total HSP27.
-
In Vivo Efficacy Models
In vivo models are crucial for evaluating the therapeutic potential of MK2 inhibitors in a physiological context.
-
LPS-Induced Endotoxemia Model:
-
Animal Model: Mice or rats.
-
Procedure: Animals are orally administered the test compound or vehicle. After a set period, they are challenged with an intraperitoneal injection of LPS. Blood samples are collected at various time points to measure plasma levels of TNFα and other cytokines.[2]
-
Readout: Inhibition of LPS-induced cytokine production.
-
-
Collagen-Induced Arthritis (CIA) Model:
-
Animal Model: DBA/1 mice.
-
Procedure: Arthritis is induced by immunization with type II collagen. Once symptoms of arthritis appear, animals are treated with the test compound or vehicle.
-
Readout: Clinical scores of arthritis (e.g., paw swelling), histological analysis of joint damage, and measurement of inflammatory markers.[7][19]
-
Conclusion
The choice between an ATP-competitive and a non-competitive MK2 inhibitor is a critical decision in the drug development process. While ATP-competitive inhibitors have demonstrated potent inhibition of MK2 and efficacy in preclinical models, they often face challenges with selectivity and cellular potency due to competition with high intracellular ATP levels. Non-competitive inhibitors offer the potential for greater selectivity and a more favorable safety profile by targeting less conserved allosteric sites.
The experimental protocols provided in this guide offer a framework for the comprehensive evaluation and comparison of these two classes of inhibitors. A thorough understanding of their distinct mechanisms and a rigorous assessment of their biochemical, cellular, and in vivo activities are essential for the successful development of novel MK2-targeted therapies for inflammatory diseases.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the MK2 Inhibitor ATI-450 in Healthy Subjects: A Placebo-Controlled, Randomized Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Aclaris Therapeutics Announces Positive Preliminary Topline Data from 12-Week Phase 2a Trial of Oral ATI-450 for Moderate to Severe Rheumatoid Arthritis | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 4. Aclaris Therapeutics Announces Positive Results From Phase 1 Single and Multiple Ascending Dose Trial of ATI-450, an Investigational Oral MK2 Inhibitor - BioSpace [biospace.com]
- 5. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mpbio.com [mpbio.com]
- 10. PF-3644022 | inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. novamedline.com [novamedline.com]
- 16. file.elabscience.com [file.elabscience.com]
- 17. fn-test.com [fn-test.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. blog.crownbio.com [blog.crownbio.com]
Confirming MK2-IN-5 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to confirm the cellular target engagement of MK2-IN-5, a known pseudosubstrate inhibitor of MAPK-activated protein kinase 2 (MK2). We present a comparative analysis of direct and indirect experimental approaches, alongside a comparison with alternative inhibitors targeting the p38/MK2 signaling pathway. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.
The p38/MK2 Signaling Pathway
The p38 MAPK/MK2 signaling cascade is a critical regulator of cellular responses to stress and inflammation. Upon activation by upstream kinases, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates a number of downstream substrates, including Heat Shock Protein 27 (HSP27), leading to the regulation of cytokine production and other cellular processes. This compound acts by mimicking the substrate of MK2, thereby inhibiting its kinase activity.
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Methods for Confirming Target Engagement
Confirming that a compound like this compound engages its intended target, MK2, within a cellular context is crucial for validating its mechanism of action. This can be achieved through both direct and indirect methods.
Direct Target Engagement Assays
These methods directly measure the physical interaction between the inhibitor and its target protein.
Caption: Workflows for direct target engagement assays: CETSA and NanoBRET.
1. Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[1][2][3]
2. NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a compound to a target protein in live cells.[4][5][6][7] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (MK2) and a fluorescent energy acceptor.
Indirect Target Engagement Assays (Downstream Signaling)
These methods assess the functional consequences of MK2 inhibition by measuring the phosphorylation of its downstream substrates.
1. Western Blot for Phospho-HSP27: This is a widely used method to quantify the levels of phosphorylated HSP27 (a direct substrate of MK2) relative to the total amount of HSP27.[8][9]
2. In-Cell Western™ (ICW) Assay: This is a quantitative immunofluorescence assay performed in microplates, offering higher throughput than traditional Western blotting.[10][11][12][13]
Comparison of this compound with Alternative Inhibitors
The p38/MK2 pathway can be targeted at different levels. Below is a comparison of this compound with other inhibitors targeting either MK2 or the upstream kinase p38.
| Inhibitor | Target(s) | Mechanism | Potency (Cell-Free) | Potency (Cell-Based) | Notes |
| This compound | MK2 | Pseudosubstrate | Ki = 8 µM[10] | - | Inhibits HSP25/27 phosphorylation.[10] |
| PF-3644022 | MK2, MK3, PRAK | ATP-competitive | IC50 = 5.2 nM (MK2)[14] | IC50 = 160 nM (TNFα inhibition in U937 cells)[15][16] | Orally active and has shown in vivo efficacy in inflammation models.[16] |
| MMI-0100 | MK2 | Peptide inhibitor | - | - | Cell-permeant peptide that has shown anti-fibrotic and anti-inflammatory effects.[17][18][19] |
| BIRB-796 | p38α/β | Allosteric | - | - | A potent p38 inhibitor.[20] |
| Ralimetinib (LY2228820) | p38α/β | ATP-competitive | IC50 = 5.3 nM (p38α), 3.2 nM (p38β)[21] | - | Has been evaluated in clinical trials for advanced cancer.[21] |
Experimental Protocols
Western Blot for Phospho-HSP27
-
Cell Culture and Treatment: Plate cells in appropriate culture dishes and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated HSP27 (e.g., at Ser82) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total HSP27.
In-Cell Western™ (ICW) Assay for Phospho-HSP27
-
Cell Seeding and Treatment: Seed cells in a 96-well or 384-well plate and allow them to attach. Treat cells with the desired compounds.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.[10]
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against phospho-HSP27 and a normalization protein (e.g., total HSP27 or a housekeeping protein) simultaneously.
-
Secondary Antibody Incubation: Wash the wells and add fluorescently-labeled secondary antibodies with distinct emission spectra.
-
Imaging: Scan the plate using an infrared imaging system to quantify the fluorescence intensity in each well.
-
Data Analysis: Normalize the signal from the phospho-HSP27 antibody to the signal from the normalization antibody.
Cellular Thermal Shift Assay (CETSA)
-
Compound Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at various temperatures for a set time (e.g., 3 minutes).[3]
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble MK2 in the supernatant by Western blot or other protein detection methods.[1] An increase in the amount of soluble MK2 at higher temperatures in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
-
Cell Transfection: Co-transfect cells with a vector expressing an MK2-NanoLuc® fusion protein and a vector for a fluorescent tracer.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Tracer and Substrate Addition: Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.
-
BRET Measurement: Measure the bioluminescence and fluorescence signals. The ratio of these signals (the BRET ratio) will decrease as this compound displaces the fluorescent tracer from the MK2-NanoLuc® fusion protein.[5][7]
References
- 1. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 6. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.in]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. licorbio.com [licorbio.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. offers.the-scientist.com [offers.the-scientist.com]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MMI-0100 inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MMI-0100 inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
- 20. biorxiv.org [biorxiv.org]
- 21. aacrjournals.org [aacrjournals.org]
Navigating the Kinome: A Comparative Guide to MK2 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the selectivity of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitors, with a focus on providing a framework for evaluating such compounds, even when data for a specific inhibitor like MK2-IN-5 is not publicly available.
While specific kinome scan data for this compound is not readily found in the public domain, we can establish a robust comparative framework by examining a well-characterized, potent, and selective MK2 inhibitor, PF-3644022. This compound will be compared against CC-930, an inhibitor of the c-Jun N-terminal kinases (JNKs), to highlight the differing selectivity profiles that can be achieved.
Comparative Selectivity Profile
The following table summarizes the inhibitory activity of PF-3644022 and CC-930 against a panel of kinases. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicate the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values denote higher potency.
| Target Kinase | PF-3644022 IC50 (nM) | CC-930 IC50 (nM) |
| MK2 (MAPKAPK2) | 5.2 | >3400 |
| MK3 (MAPKAPK3) | 53 | - |
| PRAK (MAPKAPK5) | 5.0 | - |
| JNK1 | - | 61 |
| JNK2 | - | 7 |
| JNK3 | - | 6 |
| p38α | >10000 | 3400 |
| ERK1 | - | 480 |
| EGFR | - | 380 |
Data for PF-3644022 sourced from MedChemExpress and Selleck Chemicals.[1][2] Data for CC-930 sourced from Selleck Chemicals and GlpBio.[3][4]
As the data illustrates, PF-3644022 is a highly potent inhibitor of MK2 and the closely related kinase PRAK.[1] It also shows activity against MK3, another member of the MAPKAP kinase family, albeit with approximately 10-fold lower potency.[1] In contrast, CC-930 is a potent inhibitor of the JNK kinase family with significantly less activity against other kinases listed.[3][4] This highlights the importance of comprehensive profiling to understand the full spectrum of a compound's activity.
Signaling Pathway and Experimental Workflow
To provide context for the role of MK2 and the methods used to assess inhibitor selectivity, the following diagrams illustrate the p38/MK2 signaling pathway and a general workflow for kinase inhibitor profiling.
Experimental Protocols
The generation of robust and comparable cross-reactivity data relies on standardized and well-documented experimental protocols. Below are detailed methodologies for two widely used kinase profiling platforms.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is measured, and a reduction in binding in the presence of the test compound indicates an interaction.
Methodology:
-
Kinase Preparation: A diverse panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a single concentration (for initial screening) or at various concentrations (for determining dissociation constants, Kd).
-
Quantification: After incubation and washing steps to remove unbound components, the amount of kinase bound to the solid support is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as "percent of control" (%Ctrl), where the control is a DMSO-treated sample. A lower %Ctrl value indicates a stronger interaction between the test compound and the kinase. For dose-response experiments, Kd values are calculated.
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method for measuring inhibitor binding to the ATP site of a kinase.
Principle: The assay is based on the binding of a fluorescently labeled, ATP-competitive "tracer" to a kinase that is labeled with a europium (Eu) chelate-tagged antibody. When the tracer and the antibody-bound kinase are in close proximity, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[5][6][7]
Methodology:
-
Reagent Preparation:
-
Kinase: A purified, tagged (e.g., GST, His) kinase is used.
-
Eu-labeled Antibody: An antibody specific to the kinase tag is labeled with a europium chelate.
-
Tracer: An Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor is used as the tracer.
-
Test Compound: The inhibitor to be profiled is serially diluted.
-
-
Assay Assembly: The kinase, Eu-labeled antibody, and test compound are incubated together in a microplate well.
-
Tracer Addition: The fluorescent tracer is added to the wells to initiate the competition reaction.
-
Incubation: The plate is incubated at room temperature to allow the binding reactions to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the donor (Europium, ~615-620 nm) and acceptor (Alexa Fluor™ 647, ~665 nm) emission wavelengths after excitation at ~340 nm.
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. A decrease in this ratio in the presence of the test compound indicates displacement of the tracer and binding of the inhibitor to the kinase. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration.[5][6][7]
By employing these standardized methodologies, researchers can generate high-quality, comparable data to build a comprehensive understanding of an inhibitor's selectivity and guide further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-3644022 | inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Tanzisertib HCl(CC-930) | JNK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
Validating the Downstream Effects of MK2-IN-5: A Comparative Guide to Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MK2-IN-5 with other known inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream effector in the p38 MAPK signaling pathway. The objective is to offer a valuable resource for validating the downstream effects of this compound through in vitro kinase assays, presenting supporting experimental data and detailed protocols.
Introduction to MK2 and its Inhibition
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a pivotal role in cellular responses to stress and inflammation.[1][2] Activated by p38 MAPK, MK2 regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6 by stabilizing their mRNAs. This function makes MK2 an attractive therapeutic target for a range of inflammatory diseases.
This compound is a cell-permeable pseudosubstrate inhibitor of MK2. It functions by targeting the protein interaction domain, thereby inhibiting the phosphorylation of downstream targets like HSP25 and HSP27. This guide compares the inhibitory profile of this compound with other notable MK2 inhibitors, providing researchers with the necessary information to design and execute robust validation studies.
Comparative Analysis of MK2 Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of alternative MK2 inhibitors. It is important to note that the data presented is compiled from various sources, and direct comparison should be approached with caution as experimental conditions may differ.
| Inhibitor | Mechanism of Action | Target | Ki | IC50 | Source(s) |
| This compound | Pseudosubstrate | MK2 | 8 µM | Not Reported | Vendor Data |
| PF-3644022 | ATP-competitive | MK2 | 3 nM | 5.2 nM | [3][4][5][6] |
| MK2 Inhibitor III | ATP-competitive | MK2 | Not Reported | 8.5 nM | [7][8] |
| ATI-450 (CDD-450) | Allosteric (inhibits p38/MK2 complex formation) | p38/MK2 complex | Not Reported | Not Reported | [9] |
| CC-99677 | Covalent | MK2 | Not Reported | Not Reported | [1] |
Signaling Pathway and Experimental Workflow
To effectively validate the downstream effects of this compound, it is crucial to understand its position in the signaling cascade and the general workflow of a kinase assay.
Figure 1: Simplified p38/MK2 signaling pathway and the point of inhibition by this compound.
References
- 1. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct roles of MK2 and MK5 in cAMP/PKA- and stress/p38MAPK-induced heat shock protein 27 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effect of p38 and MK2 kinase inhibitors on the inflammatory and toxicity biomarkers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF-3644022 | inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. MK2 Inhibitor III | MAPKAPK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. Substrate-based kinase activity inference identifies MK2 as driver of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of MK2 Pseudosubstrates in Research
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating cellular signaling pathways and validating novel therapeutic targets. Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key player in the inflammatory response, has emerged as a promising drug target. Pseudosubstrate peptides, designed to mimic the natural substrate of a kinase and inhibit its activity, are valuable tools for studying MK2 function. This guide provides an objective comparison of commonly used MK2 pseudosubstrates, supported by experimental data and detailed protocols to aid in their effective application.
Introduction to MK2 and Pseudosubstrate Inhibition
MK2 is a serine/threonine kinase that is activated by p38 MAPK in response to cellular stress and inflammatory stimuli. Activated MK2 phosphorylates a range of downstream targets, leading to the stabilization of pro-inflammatory mRNAs and regulation of cytoskeletal dynamics. The development of selective MK2 inhibitors is of significant interest for the treatment of inflammatory diseases and cancer.
Pseudosubstrate inhibitors are synthetic peptides that contain a sequence similar to the phosphorylation site of a natural substrate but lack the phosphorylatable serine or threonine residue. By binding to the active site of the kinase, they competitively inhibit the binding of endogenous substrates, thereby blocking downstream signaling. These peptides offer a targeted approach to kinase inhibition and are instrumental in dissecting the specific roles of kinases in complex signaling networks.
Comparative Analysis of MK2 Pseudosubstrate Peptides
The inhibitory potency of pseudosubstrate peptides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The lower the IC50 value, the more potent the inhibitor. Below is a comparison of several MK2 pseudosubstrate peptides that have been characterized in the literature.
| Peptide Name/Origin | Sequence | IC50 (µM) | Key Features & Notes |
| FAK | Not specified in readily available literature | 1.8 | A cell-penetrating peptide inhibitor of MK2.[1] |
| YARA | Not specified in readily available literature | 5.6 | A cell-penetrating peptide inhibitor of MK2.[1] |
| MMI-0100 | Cell-penetrating peptide fused to an inhibitory domain derived from HSP27. | 22 | A cell-penetrating peptide that has shown efficacy in in vivo models of inflammation.[2][3] |
| HSP27-derived | KKKALNRQLGVAA | Not directly reported, precursor to MMI-0100. | Derived from the phosphorylation consensus sequence of Heat Shock Protein 27, a known MK2 substrate.[4] |
| MK2 Autoinhibitory Domain | Residues 339-353 of human MK2 | Varies with specific peptide design. | Peptides derived from this region are expected to act as pseudosubstrate inhibitors. The native sequence can be a starting point for designing potent and selective inhibitors.[5] |
Note: The direct comparison of IC50 values should be approached with caution as experimental conditions can vary between studies. The data presented here is for informational purposes and highlights the range of potencies observed for different MK2 pseudosubstrate peptides.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these pseudosubstrates are used, the following diagrams illustrate the p38/MK2 signaling pathway and a general experimental workflow for determining the inhibitory activity of MK2 pseudosubstrates.
Caption: The p38/MK2 signaling cascade.
Caption: Workflow for a radiometric MK2 kinase inhibition assay.
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the reliable assessment of enzyme inhibitors. Below are detailed protocols for two common methods used to determine the IC50 values of MK2 pseudosubstrate inhibitors.
Radiometric Kinase Assay
This method directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate peptide and is considered a gold standard for kinase activity assays.
Materials:
-
Recombinant active MK2 enzyme
-
MK2 substrate peptide (e.g., KKLNRTLSVA)
-
MK2 pseudosubstrate inhibitor peptide (test compound)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Acetone
-
Scintillation counter or Phosphorimager
Procedure:
-
Prepare a reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, a fixed concentration of the MK2 substrate peptide (typically at or near its Km value), and the recombinant MK2 enzyme.
-
Add inhibitor: Add varying concentrations of the MK2 pseudosubstrate inhibitor peptide to different reaction tubes. Include a control reaction with no inhibitor.
-
Initiate the reaction: Start the kinase reaction by adding a solution of ATP containing a known amount of [γ-³³P]ATP or [γ-³²P]ATP. The final ATP concentration should be close to the Km of MK2 for ATP.
-
Incubate: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and spot: Stop the reaction by spotting a small volume (e.g., 10-20 µL) of the reaction mixture onto a labeled square of P81 phosphocellulose paper.
-
Wash the paper: Immediately place the P81 paper in a beaker containing 75 mM phosphoric acid. Wash the paper three to four times with fresh phosphoric acid for 5-10 minutes each time to remove unincorporated radiolabeled ATP. Finally, wash once with acetone to dry the paper.
-
Quantify phosphorylation: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter or a phosphorimager.
-
Calculate IC50: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of MK2 activity.
Fluorescence Polarization (FP) Kinase Assay
This non-radioactive method measures the change in the polarization of fluorescently labeled substrate peptide upon phosphorylation. It is a homogeneous assay format that is well-suited for high-throughput screening.
Materials:
-
Recombinant active MK2 enzyme
-
Fluorescently labeled MK2 substrate peptide (e.g., with FITC or TAMRA)
-
MK2 pseudosubstrate inhibitor peptide (test compound)
-
ATP
-
Kinase reaction buffer
-
Phospho-specific antibody that binds to the phosphorylated substrate
-
Fluorescence polarization plate reader
Procedure:
-
Kinase reaction: In a microplate well, set up the kinase reaction by combining the MK2 enzyme, the fluorescently labeled substrate peptide, varying concentrations of the pseudosubstrate inhibitor, and kinase reaction buffer.
-
Initiate the reaction: Start the reaction by adding ATP.
-
Incubate: Incubate the plate at 30°C for a time sufficient to achieve a significant level of phosphorylation in the no-inhibitor control.
-
Stop the reaction: Stop the reaction by adding a stop solution containing EDTA, which chelates the Mg²⁺ required for kinase activity.
-
Add antibody: Add the phospho-specific antibody to the wells. This antibody will bind to the phosphorylated fluorescent peptide.
-
Measure fluorescence polarization: Read the plate on a fluorescence polarization reader. The binding of the antibody to the phosphorylated peptide causes a significant increase in the molecular weight of the fluorescent complex, leading to a slower rotation and an increase in the fluorescence polarization value.
-
Calculate IC50: The inhibitory effect of the pseudosubstrate is observed as a decrease in the fluorescence polarization signal. Plot the FP signal against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
MK2 pseudosubstrate peptides are indispensable tools for investigating the physiological and pathological roles of MK2. This guide provides a comparative overview of several such peptides, highlighting their reported inhibitory potencies. The detailed experimental protocols for radiometric and fluorescence polarization assays offer researchers a practical resource for quantifying the activity of these and other kinase inhibitors. The selection of a particular pseudosubstrate will depend on the specific experimental needs, including the desired potency, cell permeability, and the context of the study. As research in this area continues, the development of more potent and selective MK2 pseudosubstrates will further enhance our ability to dissect the intricacies of the p38/MK2 signaling pathway and its role in disease.
References
- 1. Peptide inhibitors of MK2 show promise for inhibition of abdominal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Characterization and intracellular delivery of MK2-inhibitor peptides " by Jamie L Brugnano [docs.lib.purdue.edu]
- 3. Protein phosphatase assay using a modification of the P81 paper protein kinase assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEPTIDE INHIBITORS OF MK2 SHOW PROMISE FOR INHIBITION OF ABDOMINAL ADHESIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C pseudosubstrate prototope: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MK2-IN-5: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of the kinase inhibitor MK2-IN-5, ensuring laboratory safety and environmental protection.
Researchers and drug development professionals utilizing the potent and selective MAPKAP-K2 (MK2) inhibitor, this compound (also known as MK2 inhibitor III), must adhere to strict disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with established safety protocols and regulatory requirements.
Safety and Hazard Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance.
Hazard Classifications:
-
Acute toxicity, Oral (Category 4)[1]
-
Acute aquatic toxicity (Category 1)[1]
-
Chronic aquatic toxicity (Category 1)[1]
Precautionary Statements:
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid release to the environment.[1]
-
If swallowed, call a poison center or doctor/physician if you feel unwell.[1]
-
Rinse mouth.[1]
-
Collect spillage.[1]
-
Dispose of contents/container to an approved waste disposal plant.[1]
Quantitative Data Summary
For easy reference, the key chemical and safety data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1186648-22-5 | [1] |
| Molecular Formula | C₂₁H₁₆N₄O · H₂O | [1] |
| Molecular Weight | 358.4 g/mol | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects) | [1] |
| Signal Word | Warning | [1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious clothing (lab coat)
-
Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container. This includes any contaminated lab supplies such as weighing paper, pipette tips, and microfuge tubes.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container label should be defaced, and the container can then be disposed of according to your institution's guidelines for empty chemical containers.
3. Labeling of Waste Containers: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "MK2 inhibitor III"
-
The primary hazard(s): "Toxic," "Environmental Hazard"
-
The date of accumulation
4. Storage of Waste: Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1] The storage area should be cool and well-ventilated.
5. Final Disposal: The final disposal of this compound waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal company.[1][2] They will ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[1]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet (SDS) for the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
